molecular formula C6H5BrN4 B592055 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937046-98-5

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B592055
CAS No.: 937046-98-5
M. Wt: 213.038
InChI Key: YGCJBESZJIGDMP-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.038. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCJBESZJIGDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654685
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937046-98-5
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Foundational & Exploratory

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of targeted therapies in oncology and other disease areas has led to the identification of numerous molecular scaffolds capable of modulating the activity of protein kinases. Among these, the pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold," demonstrating remarkable versatility and potency against a range of critical kinase targets. Initially conceived as a bioisosteric mimic of the well-established quinazoline kinase inhibitor template, this heterocyclic system has proven to be a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and development of the pyrrolo[2,1-f]triazine scaffold, detailing the quantitative structure-activity relationships, key experimental protocols, and the intricate signaling pathways these inhibitors modulate.

Quantitative Biological Activity

The pyrrolo[2,1-f]triazine scaffold has been successfully derivatized to yield potent inhibitors of several key kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of representative compounds against their primary targets.

Table 1: Inhibitory Activity against EGFR and VEGFR-2 [1][4]

Compound IDTargetIC50 (µM)Cellular AssayCell Line
1EGFR0.100DiFi Cell ProliferationDiFi
2VEGFR-20.066HUVEC ProliferationHUVEC
3VEGFR-20.023HUVEC ProliferationHUVEC

Table 2: Inhibitory Activity against ALK and IGF-1R [1]

Compound IDTargetIC50 (nM)Selectivity Highlight
21ALK10 ± 2>100-fold selective over IGF-1R
21IGF-1R1137 ± 398

Table 3: Inhibitory Activity against c-Met and VEGFR-2 [1]

Compound IDTargetIC50 (nM)Cellular AssayCell LineIC50 (nM)
19c-Met2.3 ± 0.1BaF3-TPR-MetBaF3-TPR-Met0.71 ± 0.16
19VEGFR-25.0 ± 0.5HUVEC-VEGFR2HUVEC37.4 ± 0.311

Table 4: Inhibitory Activity against JAK Isoforms [1]

Compound IDTargetIC50 (nM)Cellular AssayCell Line
26JAK2Potent and SelectiveSET-2 Cell LinesSET-2
27JAK2SET-2 Cell LinesSET-2
28JAK2SET-2 Cell LinesSET-2

Experimental Protocols

The discovery and characterization of pyrrolo[2,1-f]triazine kinase inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.

EGFR Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the EGFR kinase and the poly(Glu, Tyr) substrate to the wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (VEGF-stimulated)

This cellular assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Vascular Endothelial Growth Factor (VEGF).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 medium and allow them to attach overnight.

  • The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.

  • Prepare serial dilutions of the test compounds in the low-serum medium.

  • Treat the cells with the compound dilutions and incubate for 1-2 hours.

  • Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF. Include unstimulated controls and vehicle-treated controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell proliferation using a suitable viability assay. For example, using the CellTiter-Glo® assay, add the reagent to each well, incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of VEGF-stimulated proliferation for each compound concentration and determine the IC50 value.

IGF-1R Kinase Inhibition Assay (Biochemical)

This assay measures the inhibitory effect of compounds on the kinase activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Materials:

  • Recombinant human IGF-1R kinase domain

  • ATP

  • A suitable peptide substrate (e.g., a synthetic peptide derived from IRS-1)

  • Kinase buffer (similar to the EGFR assay buffer)

  • Test compounds in DMSO

  • A detection system such as the ADP-Glo™ Kinase Assay (Promega)

Procedure:

  • Follow a similar procedure to the EGFR kinase inhibition assay.

  • Prepare serial dilutions of the test compounds.

  • Add the compounds, IGF-1R kinase, and the peptide substrate to the wells of a 384-well plate.

  • After a pre-incubation period, initiate the reaction with ATP.

  • Incubate the reaction at 30°C for a defined time.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection method.

  • Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The development of pyrrolo[2,1-f]triazine inhibitors is guided by a deep understanding of the signaling pathways they target and a systematic workflow for discovery and optimization.

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF Raf PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration IGF1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1R Dimerization & Autophosphorylation IGF1->IGF1R Binding IRS IRS-1 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2/SOS Shc->Grb2 AKT Akt PI3K->AKT RAS Ras Grb2->RAS mTOR mTOR AKT->mTOR RAF Raf RAS->RAF Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival (Anti-apoptosis) mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Op Iterative Design & Synthesis In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Op->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate SAR_Logic Scaffold Pyrrolo[2,1-f]triazine Core Scaffold C4 C4-Anilino Substitution (Hinge Binding) Scaffold->C4 C5_C6 C5/C6 Substitution (Solvent Exposed Region) Scaffold->C5_C6 C7 C7 Substitution Scaffold->C7 Activity Kinase Inhibitory Activity C4->Activity Essential for Potency C5_C6->Activity Modulates Potency & Physicochemical Properties Loss_of_Activity Loss of Activity C7->Loss_of_Activity Generally Detrimental

References

Physicochemical Properties of 7-Bromopyrrolo[2,1-f]triazin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic organic compound of significant interest to the pharmaceutical and material science sectors.[1][2] Its unique pyrrolo-triazine core structure, functionalized with a bromine atom and an amine group, makes it a versatile building block in the synthesis of more complex molecules.[1][2] Notably, it serves as a key intermediate in the development of novel therapeutics, including anticancer agents and PRMT5 inhibitors.[3][4][5] The pyrrolo[2,1-f][1][6][7]triazine scaffold is recognized as a privileged structure in drug discovery, capable of mimicking purines and interacting with a wide array of kinase ATP-binding sites.[8][9] This guide provides a comprehensive overview of the known physicochemical properties of 7-Bromopyrrolo[2,1-f]triazin-4-amine, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Core Physicochemical Data

The fundamental physicochemical properties of 7-Bromopyrrolo[2,1-f]triazin-4-amine are summarized in the table below. These data are crucial for researchers in designing synthetic routes, formulating drug delivery systems, and understanding the compound's behavior in various chemical and biological environments.

PropertyValueSource(s)
CAS Number 937046-98-5[1][3][4][6][10][11][12][13][14][15]
Molecular Formula C₆H₅BrN₄[1][2][3][13]
Molecular Weight 213.04 g/mol [1][13]
Appearance White to light yellow powder/crystal[1][6][10][11][12][14]
Melting Point 245 - 249 °C[1][6][11][12][14]
Density 2.1 g/cm³[1][2]
Predicted Density 2.09 ± 0.1 g/cm³[3][4]
Refractive Index n20D 1.83[1][2]
Predicted pKa 2.82 ± 0.30[3][4]
Predicted LogP -0.94 (for parent compound Pyrrolo[2,1-f][1][6][7]triazin-4-amine)[16]
Purity ≥ 95% (GC) to >97%[1][6][11][12][13][14]
Storage Conditions 2 - 8 °C, under inert gas (Nitrogen or Argon)[1][2][3][4]

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate characterization of chemical compounds. This section outlines the protocols for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine and the determination of its key physicochemical properties.

Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine

The synthesis of the title compound is typically achieved through the bromination of its parent compound, pyrrolo[2,1-f][1][6][7]triazin-4-amine.

Materials:

  • Pyrrolo[2,1-f][1][6][7]triazin-4-amine

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous solution of sodium sulfite (Na₂SO₃)

  • 5% aqueous solution of sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of pyrrolo[2,1-f][1][6][7]triazin-4-amine (1.0 equivalent) in anhydrous DMF is prepared in a reaction vessel.

  • The solution is cooled to a low temperature, typically -20 °C.

  • 1,3-dibromo-5,5-dimethylhydantoin (approx. 0.5 equivalents) is added portion-wise to the stirred solution over a period of about 45 minutes, maintaining the low temperature.

  • The reaction is stirred for an additional 45 minutes to 1 hour at -20 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium sulfite.

  • The resulting solids are collected by filtration and washed with water.

  • The collected solid is then partitioned between ethyl acetate and a 5% aqueous solution of sodium carbonate.

  • The organic layer is separated, washed with the sodium carbonate solution, and dried over magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by trituration with hot ethyl acetate or by silica gel column chromatography to afford 7-Bromopyrrolo[2,1-f]triazin-4-amine as a white to light yellow solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 Pyrrolo[2,1-f][1,2,4]triazin-4-amine react Combine and stir at -20°C start1->react start2 DBDMH in an. DMF start2->react quench Quench with Na₂SO₃ react->quench filter Filter & Wash quench->filter extract Ethyl Acetate / Na₂CO₃ Extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Trituration / Chromatography) concentrate->purify end_product 7-Bromopyrrolo[2,1-f]triazin-4-amine purify->end_product

Synthesis Workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine
Melting Point Determination

The melting point is determined using the capillary method, a standard technique for analyzing crystalline solids.[17]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the sample of 7-Bromopyrrolo[2,1-f]triazin-4-amine is completely dry and finely powdered.[11][17]

  • Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[11][18]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[11][18]

  • For a preliminary determination, heat the sample rapidly to find an approximate melting range.[18]

  • Allow the apparatus to cool. Prepare a new sample.

  • For an accurate measurement, set the apparatus to heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1 - T2.

Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[19]

Materials:

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine

  • Small test tubes

  • Vortex mixer or stirring rod

  • Solvents: Water, Diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the test solvent (starting with water) in portions.

  • After each addition, vigorously shake or stir the mixture for 1-2 minutes.[20]

  • Observe and record whether the compound dissolves completely, partially, or is insoluble.

  • A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.

  • Based on the flowchart below, proceed to the next appropriate solvent. For instance, if the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential basic (amine) or acidic functional groups.[19][21]

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[22][23]

Apparatus:

  • Potentiometer with a combined pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or reaction vessel

Reagents:

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine solution (e.g., 1 mM in a suitable co-solvent/water mixture if sparingly soluble)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standard pH buffers (e.g., pH 4, 7, 10) for calibration

  • Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength[3][24]

Procedure:

  • Calibrate the pH meter using standard buffers.[3][24]

  • Place a known volume (e.g., 20 mL) of the 1 mM sample solution into the reaction vessel containing the inert salt solution.[3][24]

  • Immerse the pH electrode and a magnetic stir bar into the solution. Purge the solution with nitrogen if dissolved CO₂ is a concern.[3]

  • Since 7-Bromopyrrolo[2,1-f]triazin-4-amine is a weak base (due to the amine group), it will be titrated with a standardized acid (0.1 M HCl).

  • Add the titrant in small, precise increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For the titration of a weak base with a strong acid, the pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH). The pKb can then be calculated (pKb = 14 - pKaH), and subsequently the pKa of the base itself.

Biological Context and Signaling Pathways

The pyrrolo[2,1-f][1][6]triazine scaffold is a key component in many kinase inhibitors.[9][25] Derivatives of this core structure have been investigated as inhibitors of several critical signaling pathways implicated in cancer, such as those involving Anaplastic Lymphoma Kinase (ALK) and Protein Arginine Methyltransferase 5 (PRMT5).[25][26]

Conceptual Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated (e.g., through chromosomal rearrangement), can drive tumor growth by activating downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[1][4][10][27] Inhibitors based on the pyrrolo[2,1-f][1][6][7]triazine scaffold can block the kinase activity of ALK, thereby preventing the phosphorylation of downstream effectors and inhibiting cell proliferation and survival.[25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Oncogenic ALK Fusion Protein RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK P PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT P JAK_STAT JAK/STAT Pathway ALK->JAK_STAT P Proliferation Gene Transcription (Proliferation, Survival) RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->ALK Inhibition

Conceptual ALK Signaling Pathway Inhibition
Conceptual Protein Arginine Methyltransferase 5 (PRMT5) Signaling Pathway

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating key cellular processes like gene transcription, RNA splicing, and signal transduction.[6][28] Overexpression of PRMT5 is linked to various cancers.[7] 7-Bromopyrrolo[2,1-f]triazin-4-amine is a known precursor for PRMT5 inhibitors, which act by blocking its methyltransferase activity. This can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways like AKT/GSK3β and WNT/β-catenin, ultimately inducing cancer cell death.[26]

G cluster_cytoplasm Cytoplasm / Nucleus cluster_downstream Downstream Effects PRMT5 PRMT5 Enzyme Methylation Symmetric Arginine Dimethylation (SDMA) PRMT5->Methylation Histones Histone & Non-Histone Proteins Histones->Methylation Gene_Silencing Silencing of Tumor Suppressor Genes Methylation->Gene_Silencing Pathway_Activation Activation of Oncogenic Pathways (e.g., WNT/β-catenin) Methylation->Pathway_Activation Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Silencing->Cell_Proliferation Pathway_Activation->Cell_Proliferation Inhibitor 7-Bromopyrrolo[2,1-f]triazin-4-amine Derivative (PRMT5 Inhibitor) Inhibitor->PRMT5 Inhibition

Conceptual PRMT5 Signaling Pathway Inhibition

References

Spectroscopic Profile of 7-Bromopyrrolo[2,1-f]triazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 7-Bromopyrrolo[2,1-f]triazin-4-amine, a heterocyclic amine of interest in pharmaceutical research. The following sections present a summary of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside generalized experimental protocols for key spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the currently available quantitative spectroscopic data for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data for 7-Bromopyrrolo[2,1-f]triazin-4-amine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.84Singlet (s)-1HAromatic CH
6.95Doublet (d)4.71HAromatic CH
6.71Doublet (d)4.71HAromatic CH
4.89Singlet (s)-3H-NH₂ + H₂O

Solvent: CD₃OD

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 7-Bromopyrrolo[2,1-f]triazin-4-amine

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Ion Species
Liquid Chromatography-Mass Spectrometry (LC-MS)Electrospray Ionization (ESI+)213.1[M+H]⁺
Infrared (IR) Spectroscopy

Note: Specific experimental IR spectroscopic data for 7-Bromopyrrolo[2,1-f]triazin-4-amine is not available in the public domain at the time of this report. For researchers requiring this data, it is recommended to acquire it experimentally. A general protocol for solid-state IR spectroscopy is provided in the experimental methodologies section.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These are intended to serve as a reference for researchers aiming to reproduce or generate new spectroscopic data for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C-NMR spectra for structural elucidation.

Materials:

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine sample

  • Deuterated solvent (e.g., CD₃OD, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 7-Bromopyrrolo[2,1-f]triazin-4-amine sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H-NMR Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a standard 30° or 45° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Set up a proton-decoupled ¹³C experiment.

    • Set the spectral width to approximately 200-240 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • A significantly larger number of scans will be required compared to the ¹H experiment.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final concentration of around 10 µg/mL in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).

  • Infusion or Chromatography: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system for separation prior to analysis.

  • ESI Source Parameters:

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and maximum ion signal.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Analyzer Settings:

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

    • For accurate mass measurements, a high-resolution mass analyzer (e.g., TOF or Orbitrap) should be used.

  • Data Acquisition and Analysis: Acquire the mass spectrum. The data will show the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine sample (solid)

  • FT-IR spectrometer

  • Potassium bromide (KBr) plates or an ATR accessory

  • Mortar and pestle

  • Volatile solvent (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent.

  • Film Deposition: Apply a drop of the solution onto the surface of a KBr plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.

  • Spectrum Acquisition: Place the KBr plate in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Workflow and Pathway Diagrams

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Chemical Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (e.g., FT-IR) Sample->IR Solid Film/Pellet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR NMR Tube MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS LC-MS Vial ProcessNMR NMR Data Processing (FT, Phasing) NMR->ProcessNMR ProcessMS MS Data Analysis (m/z Identification) MS->ProcessMS ProcessIR IR Spectrum Analysis (Peak Assignment) IR->ProcessIR Structure Final Structure Confirmation ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors. This document details the necessary starting materials, step-by-step experimental protocols, and the expected quantitative data for each stage of the synthesis.

Introduction

7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a fused pyrrole and triazine ring system with a bromine substituent, makes it a versatile building block for the synthesis of targeted therapeutics, particularly in the fields of oncology and virology.[1][2] This guide focuses on a robust five-step synthesis route, commencing from readily available starting materials.

Overall Synthetic Pathway

The synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine can be efficiently achieved through a five-step sequence. This pathway involves the initial construction of a protected aminopyrrole ring, followed by functional group manipulations to introduce a nitrile group. Subsequent deprotection and cyclization afford the core pyrrolo[2,1-f]triazine structure, which is then selectively brominated to yield the final product.

Synthetic_Pathway A tert-Butyl carbazate + 2,5-Dimethoxytetrahydrofuran B Intermediate I: 1-Boc-1-aminopyrrole A->B Step 1: Paal-Knorr Synthesis C Intermediate II: 1-Boc-1-amino-1H-pyrrole-2-carbonitrile B->C Step 2: Cyanation D Intermediate III: 1-amino-1H-pyrrole-2-carbonitrile hydrochloride C->D Step 3: Boc Deprotection E Intermediate IV: 4-aminopyrrolo[2,1-f][1,2,4]triazine D->E Step 4: Cyclization F Final Product: 7-Bromopyrrolo[2,1-f]triazin-4-amine E->F Step 5: Bromination

Caption: Five-step synthetic route to 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for the starting materials, intermediates, and the final product.

Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I)

The initial step involves the formation of the pyrrole ring via a Paal-Knorr condensation reaction between tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran. This reaction is typically acid-catalyzed.[3][4]

Experimental Protocol:

A solution of tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran in a suitable solvent (e.g., acetic acid or an alcohol with an acid catalyst) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford 1-Boc-1-aminopyrrole.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Analytical Data
tert-Butyl carbazateC₅H₁₂N₂O₂132.16Commercially available.
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16Commercially available.
Intermediate I: 1-Boc-1-aminopyrroleC₉H₁₄N₂O₂182.22NMR data available.[5]
Step 2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)

The introduction of a nitrile group at the 2-position of the pyrrole ring is a crucial step. This can be achieved through a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile, or via direct cyanation methods.

Experimental Protocol:

To a solution of 1-Boc-1-aminopyrrole in an appropriate solvent, a cyanating agent is added. The reaction may require cooling and is stirred until completion as indicated by TLC. The reaction is then quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Analytical Data
Intermediate II: 1-Boc-1-amino-1H-pyrrole-2-carbonitrileC₁₀H₁₃N₃O₂207.23Spectroscopic data would be generated upon synthesis.
Step 3: Synthesis of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine, which is isolated as its hydrochloride salt.[6]

Experimental Protocol:

1-Boc-1-amino-1H-pyrrole-2-carbonitrile is dissolved in a suitable organic solvent, such as dioxane or methanol. A solution of hydrochloric acid in the same or a compatible solvent is added, and the mixture is stirred at room temperature.[7] The progress of the deprotection is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride as a solid, which may be used in the next step without further purification.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Analytical Data
Intermediate III: 1-amino-1H-pyrrole-2-carbonitrile hydrochlorideC₅H₆ClN₃143.58Available from commercial suppliers.[8][9][10][11]
Step 4: Synthesis of 4-aminopyrrolo[2,1-f][8][12][13]triazine (Intermediate IV)

The pyrrolotriazine core is constructed by the cyclization of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride with formamidine acetate.[12]

Experimental Protocol:

A mixture of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride and formamidine acetate is heated in a suitable high-boiling solvent (e.g., DMF) or neat. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or water. The solid is collected by filtration, washed, and dried to give 4-aminopyrrolo[2,1-f][8][12][13]triazine.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Analytical Data
Formamidine acetateC₃H₈N₂O₂104.11Commercially available.
Intermediate IV: 4-aminopyrrolo[2,1-f][8][12][13]triazineC₆H₆N₄134.14Melting Point: 236-239 °C.[14] 1H NMR (CD3OD): δ 7.72 (s, 1H), 7.52 (dd, 1H), 6.85 (dd, 1H), 6.64 (dd, 1H).[14] MS (ESI): m/z = 135.1 [M+H]+.[14]
Step 5: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product)

The final step is the regioselective bromination of the pyrrole ring of the pyrrolotriazine core. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[15]

Experimental Protocol:

4-aminopyrrolo[2,1-f][8][12][13]triazine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), and the solution is cooled. N-Bromosuccinimide is then added portion-wise while maintaining a low temperature. The reaction is stirred for a short period and monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium sulfite. The product is then precipitated, collected by filtration, washed, and dried to afford 7-Bromopyrrolo[2,1-f]triazin-4-amine.[14]

Compound Molecular Formula Molecular Weight ( g/mol ) Key Analytical Data
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Commercially available.
Final Product: 7-Bromopyrrolo[2,1-f]triazin-4-amineC₆H₅BrN₄213.04Appearance: White to light yellow powder.[1] Melting Point: 245-249 °C.[1] Purity: ≥ 95% (GC).[1] MS (ESI): m/z = 213.1 [M+H]+.[14] 1H NMR data would be generated upon synthesis, with expected shifts influenced by the bromine substituent.

Logical Workflow in Drug Discovery

7-Bromopyrrolo[2,1-f]triazin-4-amine is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors. The following diagram illustrates a typical workflow in a drug discovery program where this compound would be utilized.

Drug_Discovery_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Lead Generation and Optimization cluster_2 Preclinical Development A Starting Materials B Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine A->B C Library Synthesis (e.g., Suzuki or Buchwald-Hartwig coupling) B->C D Structure-Activity Relationship (SAR) Studies C->D E In vitro Biological Assays (e.g., Kinase Inhibition) D->E F In vivo Efficacy and Toxicology Studies E->F G Lead Candidate Selection F->G

Caption: A simplified workflow for the use of 7-Bromopyrrolo[2,1-f]triazin-4-amine in a drug discovery program.

References

Biological Screening of Novel Pyrrolotriazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel pyrrolotriazine derivatives, a promising class of heterocyclic compounds with diverse pharmacological activities. This document outlines detailed experimental protocols for key assays, presents quantitative biological data in a structured format, and visualizes critical signaling pathways and experimental workflows.

Introduction

Pyrrolotriazines are fused heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated potent activity as kinase inhibitors, anticancer agents, and antiviral compounds.[3][4] This guide serves as a practical resource for researchers engaged in the discovery and development of novel pyrrolotriazine-based therapeutics, providing standardized methodologies and a consolidated view of their biological potential.

Data Presentation: Biological Activity of Pyrrolotriazine Derivatives

The following tables summarize the in vitro biological activity of selected novel pyrrolotriazine derivatives against various cancer cell lines and protein kinases. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding further optimization of lead compounds.

Table 1: Anti-proliferative Activity of Pyrrolotriazine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
SPP10 MCF-7Breast Cancer2.31 ± 0.3[5]
H69ARLung Cancer3.16 ± 0.8[5]
PC-3Prostate Cancer4.2 ± 0.2[5]
SPP12 H69ARLung Cancer19.18 ± 0.4[5]
SPP15 PC-3Prostate Cancer2.8 ± 0.4[5]
Derivative 9c Leukemia CellsLeukemia5-7 times lower than breast cancer cells[6]
Derivative 9e Leukemia CellsLeukemia5-7 times lower than breast cancer cells[6]
1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][3][6]triazines A549Lung CancerSelective inhibitory activity[6]

Table 2: Kinase Inhibitory Activity of Pyrrolotriazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 18 VEGFR-211[3]
Compound 19 c-Met2.3 ± 0.1[3]
VEGFR-25.0 ± 0.5[3]
Compound 20 Met Kinase45[3]
Compound 16 HER210[3]
EGFR6[3]
Compound 13 EGFR61[3]
HER255[3]
Compound 2 VEGFR-266[3]
Compound 3 VEGFR-223[3]
Compound 1 EGFR100[3]
Compound 19 (Pyrrolotriazinone) TNKS-18[7]
Compound 20 (Pyrrolotriazinone) TNKS-14[7]
Compound 6 (LAS191954) PI3Kδ2.6[7]
Compound 7 (LAS195319) PI3Kδ0.5[7]
Compound 8 PI3Kγ4[7]
PI3Kδ5[7]
Compound 10 Sepiapterin Reductase1[7]
Compound 11 Sepiapterin Reductase1[7]
Compound 16 (Pyrrolotriazinone) PDE-54.1[7]
Compound 17 (Pyrrolotriazinone) PDE-92[7]
Compound 18 (Pyrrolotriazinone) PDE-910[7]
Compound 4f EGFR61[8]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are intended to be a starting point and may require optimization based on the specific cell lines and reagents used.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolotriazine derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and unbound dye.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this reaction by a test compound is quantified.

Protocol:

  • Reaction Setup: In a microplate, add the kinase, a specific substrate (peptide or protein), and the pyrrolotriazine derivative at various concentrations in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

    • Luminescence-based assays: Measuring the amount of ATP remaining or ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with the pyrrolotriazine derivative for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, which is measured by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the pyrrolotriazine derivative for a desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to remove RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrrolotriazine derivatives and generalized workflows for the experimental protocols described above.

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate attach_cells Allow Cells to Attach (24h) seed_cells->attach_cells add_compounds Add Pyrrolotriazine Derivatives (various concentrations) attach_cells->add_compounds incubate Incubate (e.g., 48-72h) add_compounds->incubate add_reagent Add Viability Reagent (e.g., MTT, SRB) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize Formazan/Bound Dye incubate_reagent->solubilize read_absorbance Measure Absorbance (Plate Reader) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Fig. 1: General workflow for cell viability assays (MTT/SRB).

experimental_workflow_kinase_assay cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare Kinase, Substrate, and Pyrrolotriazine Derivatives mix_reagents Mix Reagents in Microplate prepare_reagents->mix_reagents initiate_reaction Initiate with ATP mix_reagents->initiate_reaction incubate Incubate (e.g., 30°C) initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction measure_signal Measure Signal (Phosphorylation or ADP production) terminate_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Fig. 2: General workflow for in vitro kinase inhibition assays.

signaling_pathway_pi3k_akt_mtor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrrolotriazine Pyrrolotriazine Derivative Pyrrolotriazine->PI3K Inhibits Pyrrolotriazine->AKT Inhibits Pyrrolotriazine->mTORC1 Inhibits

Fig. 3: The PI3K/AKT/mTOR signaling pathway and potential inhibition by pyrrolotriazine derivatives.

signaling_pathway_jak_stat CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Regulates Pyrrolotriazine Pyrrolotriazine Derivative Pyrrolotriazine->JAK Inhibits

Fig. 4: The JAK/STAT signaling pathway and potential inhibition by pyrrolotriazine derivatives.

signaling_pathway_mapk_erk GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Pyrrolotriazine Pyrrolotriazine Derivative Pyrrolotriazine->RAF Inhibits Pyrrolotriazine->MEK Inhibits

Fig. 5: The MAPK/ERK signaling pathway and potential inhibition by pyrrolotriazine derivatives.

Conclusion

This technical guide provides a foundational resource for the biological screening of novel pyrrolotriazine derivatives. The presented data highlights the potential of this scaffold in targeting key pathways involved in cancer and other diseases. The detailed experimental protocols offer a standardized approach to in vitro evaluation, while the visualized workflows and signaling pathways provide a conceptual framework for understanding their mechanism of action. It is anticipated that this guide will facilitate the efficient and effective progression of research and development efforts in the promising field of pyrrolotriazine-based drug discovery.

References

An In-depth Technical Guide on the Mechanism of Action of 7-Bromopyrrolo[2,1-f]triazin-4-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromopyrrolo[2,1-f]triazin-4-amine, also widely known as BMS-509744, is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2][3] As a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, ITK represents a key therapeutic target for a variety of T-cell-mediated inflammatory and autoimmune diseases.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of BMS-509744, detailing its role in kinase inhibition, its effects on downstream signaling pathways, and its selectivity profile. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to 7-Bromopyrrolo[2,1-f]triazin-4-amine (BMS-509744)

7-Bromopyrrolo[2,1-f]triazin-4-amine (BMS-509744) is a member of the pyrrolotriazine class of compounds.[6][7] It has been identified as a highly selective, ATP-competitive inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK is predominantly expressed in T-cells and plays a crucial role in transducing signals from the T-cell receptor.[4][8] Upon TCR engagement, ITK is activated and proceeds to phosphorylate downstream substrates, most notably Phospholipase C-gamma 1 (PLCγ1).[4] The activation of PLCγ1 is a pivotal step that leads to calcium mobilization, activation of transcription factors, and ultimately results in T-cell activation, proliferation, and cytokine production.[1][8] By inhibiting ITK, BMS-509744 effectively blocks this cascade, making it a valuable tool for studying T-cell signaling and a promising candidate for therapeutic development in immunology.[4][5]

Core Mechanism of Action: ATP-Competitive Inhibition of ITK

The primary mechanism of action for BMS-509744 is its direct, competitive inhibition of ITK kinase activity. It binds to the ATP-binding site within the kinase domain of ITK.[1][2] This binding is reversible and prevents ATP from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme.[1][9] Consequently, ITK is unable to phosphorylate its downstream substrates, leading to the disruption of the TCR signaling cascade.[4]

Impact on the T-Cell Receptor (TCR) Signaling Pathway

The inhibition of ITK by BMS-509744 has profound effects on the downstream signaling events initiated by TCR activation. The typical TCR signaling cascade proceeds as follows:

  • TCR Engagement: Ligation of the TCR with an antigen-MHC complex initiates the activation of Src family kinases like Lck.[4]

  • ZAP-70 Recruitment and Activation: Activated Lck phosphorylates ITAMs within the CD3 complex, creating docking sites for ZAP-70, which is then activated.[4]

  • Scaffold Formation: ZAP-70 phosphorylates adaptor proteins such as LAT and SLP-76, forming a crucial signaling scaffold.[4]

  • ITK Activation: ITK is recruited to this scaffold and is activated via phosphorylation by Lck.[4]

  • PLCγ1 Phosphorylation: Activated ITK then directly phosphorylates and activates PLCγ1.[1][4]

  • Downstream Events: Activated PLCγ1 initiates downstream signaling, including calcium mobilization and activation of transcription factors like NFAT, leading to T-cell activation, proliferation, and cytokine secretion (e.g., IL-2).[1][10]

BMS-509744 intervenes at step 5 by inhibiting ITK. This blockade prevents the phosphorylation and activation of PLCγ1, thereby attenuating all subsequent downstream signaling events.[1][2][5]

TCR_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Activation Lck->ZAP70 Adaptors LAT/SLP-76 Phosphorylation ZAP70->Adaptors ITK ITK Activation Adaptors->ITK PLCg1 PLCγ1 Phosphorylation ITK->PLCg1 Ca_Mobilization Calcium Mobilization PLCg1->Ca_Mobilization TF_Activation Transcription Factor Activation (NFAT) Ca_Mobilization->TF_Activation TCell_Activation T-Cell Activation, Proliferation, IL-2 Secretion TF_Activation->TCell_Activation BMS509744 BMS-509744 BMS509744->ITK Inhibits Western_Blot_Workflow start Culture and Treat T-Cells (BMS-509744 + αCD3/αCD28) lysis Cell Lysis start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Probe with Primary Antibodies (anti-pPLCγ1, anti-PLCγ1, anti-GAPDH) transfer->probing detection Secondary Antibody Incubation & Chemiluminescent Detection probing->detection analysis Quantify Band Intensity detection->analysis

References

An In-depth Technical Guide to the Solubility of 7-Bromopyrrolo[2,1-f]triazin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences its bioavailability, formulation, and overall efficacy. Understanding the solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals during process development, purification, and formulation design.

While specific public-domain quantitative solubility data for 7-Bromopyrrolo[2,1-f]triazin-4-amine is not extensively documented, this guide provides the established experimental protocols to determine its solubility accurately. The methodologies outlined below are standard in the pharmaceutical industry for characterizing the solubility of novel compounds.

Data Presentation: A Template for Experimental Results

To facilitate a clear comparison of solubility across different solvents and conditions, experimental data should be meticulously recorded. The following table provides a structured format for documenting the solubility of 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method UsedNotes
e.g., Methanole.g., 25e.g., Shake-Flaske.g., 24h equilibration
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Kinetic Assaye.g., 2% DMSO co-solvent
e.g., Dichloromethanee.g., 25
e.g., Acetonitrilee.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25
e.g., N,N-Dimethylformamide (DMF)e.g., 25

Experimental Protocols

The solubility of a compound can be determined through two primary approaches: thermodynamic (equilibrium) solubility and kinetic solubility.[1][2][3]

  • Thermodynamic Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[3] This is considered the 'true' solubility and is most often determined by the shake-flask method.[4][5]

  • Kinetic Solubility refers to the concentration of a compound at the moment precipitation occurs when a concentrated stock solution (typically in DMSO) is rapidly added to a solvent.[3] This method is suited for high-throughput screening in early drug discovery.[1][2]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for measuring equilibrium solubility due to its reliability.[5]

Objective: To determine the saturation concentration of 7-Bromopyrrolo[2,1-f]triazin-4-amine in a given organic solvent at a controlled temperature.

Materials:

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 7-Bromopyrrolo[2,1-f]triazin-4-amine to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[6]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The mixture should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically resistant syringe filter.[7][8] Care must be taken to avoid disturbing the solid pellet during sampling.

  • Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2] The solubility is then calculated by multiplying the measured concentration by the dilution factor.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to a known volume of solvent B Seal vial and shake at constant temperature (24-72h) A->B C_OR OR B->C_OR C1 Centrifuge to pellet undissolved solid D Collect clear supernatant C1->D C2 Filter supernatant with 0.45 µm syringe filter C2->D C_OR->C1 C_OR->C2 E Dilute sample to fall within calibration range D->E F Analyze concentration via UV-Vis or HPLC-UV E->F G Calculate Solubility F->G

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Assay

This method is used for rapid screening and provides an estimate of solubility under non-equilibrium conditions.[9]

Objective: To rapidly determine the concentration at which 7-Bromopyrrolo[2,1-f]triazin-4-amine precipitates from a solution upon addition from a DMSO stock.

Materials:

  • 10-20 mM stock solution of 7-Bromopyrrolo[2,1-f]triazin-4-amine in DMSO

  • Selected organic solvents or aqueous buffers

  • 96-well microtiter plates (UV-compatible if using a plate reader)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[10]

  • Plate Setup: Dispense the test solvent into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration (the final DMSO concentration is typically kept low, e.g., 1-2%, to minimize its solubilizing effect).[9]

  • Incubation: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[10]

  • Precipitation Detection: Measure the formation of precipitate. This can be done in several ways:

    • Nephelometry: A nephelometer measures light scattering caused by suspended particles (precipitate). The solubility limit is the concentration at which the light scattering signal significantly increases above the background.[11]

    • UV-Vis Spectroscopy: After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured. The concentration is determined from a calibration curve. Alternatively, the solution can be filtered before measurement.[10]

G cluster_detect Detection A Prepare high-concentration stock solution in DMSO (e.g., 10 mM) C Add DMSO stock to solvent (e.g., 1-2% final DMSO conc.) A->C B Dispense test solvent into 96-well plate B->C D Incubate and shake plate (e.g., 1-2 hours) C->D E_OR OR D->E_OR E1 Measure light scattering (Nephelometry) F Determine concentration at which precipitate forms E1->F E2 Filter/Centrifuge and measure supernatant absorbance (UV-Vis) E2->F E_OR->E1 E_OR->E2

Workflow for Kinetic Solubility Determination.

Analytical Quantification Techniques

A. UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and simple method for concentration determination, provided the compound has a chromophore that absorbs light in the UV-Vis range.

Protocol:

  • Wavelength Scan: Dissolve a small amount of 7-Bromopyrrolo[2,1-f]triazin-4-amine in the chosen solvent and perform a wavelength scan (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[12]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve.[13] The plot should be linear in the desired concentration range, following the Beer-Lambert law.

  • Sample Analysis: Measure the absorbance of the appropriately diluted sample from the solubility experiment. Use the calibration curve to determine its concentration.[13]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive technique that can separate the analyte from any potential impurities or degradants, making it highly reliable.[8]

Protocol:

  • Method Development: Develop a suitable HPLC method (typically reversed-phase) capable of retaining and resolving 7-Bromopyrrolo[2,1-f]triazin-4-amine. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength (using a DAD or UV detector).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase or a suitable diluent. Inject each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.[14]

  • Sample Analysis: Inject the filtered and diluted sample from the solubility experiment. Determine the peak area for the analyte and use the calibration curve to calculate the concentration in the injected sample.[7] Account for the dilution factor to determine the final solubility.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are based on established methods for structurally related compounds, including Remdesivir and its intermediates, and can be adapted and validated for specific laboratory requirements.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine in bulk drug substances and for monitoring the progress of chemical reactions.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and assay of 7-Bromopyrrolo[2,1-f]triazin-4-amine using a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard

  • Sample for analysis

Chromatographic Conditions:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.

Analysis and Calculations:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is calculated by the area percentage method.

  • The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Validation Parameters (Expected Performance based on related compounds):

ParameterExpected Range/Value
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std hplc_system HPLC System Setup dissolve_std->hplc_system Standard Solution weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->hplc_system Sample Solution inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data process_data Integrate Peaks acquire_data->process_data calculate Calculate Purity/Assay process_data->calculate

Workflow for HPLC Purity and Assay Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This highly sensitive and selective method is suitable for the quantification of 7-Bromopyrrolo[2,1-f]triazin-4-amine in biological matrices such as plasma, which is crucial for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

Objective: To quantify 7-Bromopyrrolo[2,1-f]triazin-4-amine in human plasma.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Human plasma (blank)

Chromatographic Conditions:

ParameterValue
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
2.0595
2.5595
2.6982
3.5982

Mass Spectrometry Conditions (ESI+):

ParameterExample Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion of the analyte
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) To be determined

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample/standard/QC into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

Validation Parameters (Expected Performance based on related compounds in plasma):

ParameterExpected Range/Value
Linearity (r²) > 0.995
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
LOD ~0.1 ng/mL
LOQ ~0.5 ng/mL
Matrix Effect To be evaluated
Recovery > 80%

Workflow for LC-MS/MS Analysis in Plasma

LCMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma_sample Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Prepared Sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Workflow for LC-MS/MS Quantification in Plasma.

Signaling Pathway Context

While 7-Bromopyrrolo[2,1-f]triazin-4-amine is primarily an intermediate, its structural motif is found in compounds that are kinase inhibitors. The hypothetical interaction of a downstream drug candidate with a signaling pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Drug Drug Candidate (Derived from Intermediate) Drug->Kinase2 Inhibition Gene Gene Expression TF->Gene

Hypothetical Kinase Inhibition Pathway.

Application Note: HPLC Method for Purity Assessment of 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine and the separation of potential process-related impurities and degradation products.

The developed method utilizes reversed-phase chromatography, a widely used technique for the analysis of moderately polar to nonpolar organic compounds.[3] Given the polar nature of the amine group and the aromatic system, a C18 stationary phase is employed with a polar mobile phase consisting of an aqueous buffer and an organic modifier to ensure adequate retention and sharp, symmetrical peaks.[3][4] This method is suitable for quality control laboratories and researchers involved in the synthesis and formulation of this active pharmaceutical intermediate.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating aromatic amines.[5]

  • Chemicals and Reagents:

    • 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard (purity ≥99%).[6]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic Modifier): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the 7-Bromopyrrolo[2,1-f]triazin-4-amine sample and prepare a solution with a concentration of approximately 0.1 mg/mL in the same manner as the standard solution.

3. Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Elution 0-5 min: 10% B 5-25 min: 10% to 90% B 25-30 min: 90% B 30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the validity of the analytical run.

Workflow and Visualization

The overall workflow for the HPLC purity assessment is depicted in the following diagram.

HPLC_Workflow prep_solutions Prepare Mobile Phases (Aqueous Buffer & Acetonitrile) prep_diluent Prepare Diluent (50:50 A:B) prep_solutions->prep_diluent prep_std Prepare Standard Solution (0.1 mg/mL) prep_diluent->prep_std prep_sample Prepare Sample Solution (0.1 mg/mL) prep_diluent->prep_sample hplc_setup Set Up HPLC System & Equilibrate Column inject Inject Standard & Sample Solutions (10 µL) hplc_setup->inject run_hplc Run Gradient HPLC Method (35 min) inject->run_hplc acquire_data Acquire Chromatograms at 254 nm run_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity assessment.

This detailed protocol and application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Synthesis Protocol for 7-Bromopyrrolo[2,1-f]triazin-4-amine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The protocol is compiled from established methodologies and is intended to guide researchers in the safe and efficient laboratory-scale production of this compound.

Introduction

7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component in a variety of biologically active molecules, demonstrating its importance as a building block in the synthesis of novel therapeutic agents. This protocol details a five-step synthesis route, commencing from readily available starting materials.

Overall Synthesis Workflow

The synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine is accomplished through a five-step sequence involving the formation of key intermediates. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Start tert-Butyl carbazate + 2,5-Dimethoxytetrahydrofuran Step1 Step 1: Pyrrole Formation Start->Step1 Intermediate1 Intermediate I: 1-Boc-1-aminopyrrole Step1->Intermediate1 Step2 Step 2: Cyanation Intermediate1->Step2 Intermediate2 Intermediate II: 1-Boc-1-amino-1H-pyrrole-2-carbonitrile Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 Intermediate III: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride Step3->Intermediate3 Step4 Step 4: Triazine Ring Formation Intermediate3->Step4 Intermediate4 Intermediate IV: 4-Aminopyrrolo[2,1-f][1,2,4]triazine Step4->Intermediate4 Step5 Step 5: Bromination Intermediate4->Step5 FinalProduct Final Product: 7-Bromopyrrolo[2,1-f]triazin-4-amine Step5->FinalProduct

Figure 1: Overall synthetic workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for each stage of the synthesis.

Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I)

This step involves the formation of the pyrrole ring via a Paal-Knorr condensation.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (approx.)
tert-Butyl carbazate132.16 g/mol 1.0 eq-
2,5-Dimethoxytetrahydrofuran132.16 g/mol 1.0 eq-
Acetic Acid60.05 g/mol Catalytic-
Ethanol46.07 g/mol Solvent-

Procedure:

  • To a solution of tert-butyl carbazate in ethanol, add a catalytic amount of acetic acid.

  • To this mixture, add 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Boc-1-aminopyrrole.

Step 2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)

This step introduces the nitrile group at the C2 position of the pyrrole ring. The following protocol is adapted from a similar cyanation of a pyrrole derivative[1].

Materials:

Reagent/SolventMolecular WeightQuantityMoles (approx.)
1-Boc-1-aminopyrrole (Intermediate I)182.22 g/mol 1.0 eq-
Chlorosulfonyl isocyanate (CSI)141.53 g/mol 1.0 eq-
N,N-Dimethylformamide (DMF)73.09 g/mol Excess-
Triethylamine101.19 g/mol 2.0 eq-
Acetonitrile41.05 g/mol Solvent-

Procedure:

  • Dissolve 1-Boc-1-aminopyrrole in anhydrous acetonitrile and cool the solution to -10 °C.

  • Slowly add chlorosulfonyl isocyanate to the cooled solution, maintaining the temperature below 0 °C.

  • After stirring for 15 minutes, add N,N-dimethylformamide, followed by triethylamine, keeping the temperature at 10 °C[1].

  • Filter the resulting precipitate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the residue by column chromatography to obtain 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.

Step 3: Synthesis of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)

This step involves the removal of the Boc protecting group under acidic conditions. A general procedure for Boc deprotection is provided below[2][3].

Materials:

Reagent/SolventMolecular WeightQuantityMoles (approx.)
1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)207.24 g/mol 1.0 eq-
4 M HCl in 1,4-Dioxane-Excess-
Diethyl ether74.12 g/mol For precipitation-

Procedure:

  • Dissolve 1-Boc-1-amino-1H-pyrrole-2-carbonitrile in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane to the solution at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.

Step 4: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)

This step involves the cyclization to form the triazine ring. The following protocol is based on the details provided in patent CN110845502A.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)143.57 g/mol 1000 g6.97 mol
Formamidine acetate104.11 g/mol 3630 g34.84 mol
Anhydrous potassium carbonate138.21 g/mol 1925 g13.93 mol
Anhydrous Ethanol46.07 g/mol 15 L-

Reaction Parameters:

ParameterValue
Temperature78 °C
Reaction Time15 hours
Yield91%
Purity98%

Procedure:

  • To a 20 L three-necked flask under an inert atmosphere, add Intermediate III, formamidine acetate, and anhydrous ethanol.

  • Stir the mixture uniformly and add anhydrous potassium carbonate.

  • Heat the reaction mixture to 78 °C and maintain for 15 hours.

  • Monitor the reaction progress. Upon completion, cool the mixture and filter.

  • Concentrate the filtrate in vacuo to obtain a solid residue.

  • Mix the residue with 20 L of ice water, stir, and filter.

  • Wash the filter cake with water to yield 850 g of a pale yellow solid, which is Intermediate IV.

Step 5: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product)

The final step is the bromination of the pyrrolotriazine core. The following protocol is based on the details provided in patent CN110845502A.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)134.14 g/mol 1000 g7.45 mol
N-Bromosuccinimide (NBS)177.98 g/mol 1326 g7.45 mol
N,N-Dimethylformamide (DMF)73.09 g/mol 12 L-

Reaction Parameters:

ParameterValue
Temperature-15 °C to -10 °C
Reaction Time45 minutes
Yield92%
Purity99%

Procedure:

  • In a 20 L three-necked bottle, add Intermediate IV and 10 L of DMF.

  • Stir the mixture uniformly and cool to -15 °C.

  • In a separate flask, dissolve N-bromosuccinimide in 2 L of DMF.

  • Slowly add the NBS solution dropwise to the reaction mixture, ensuring the temperature remains below -10 °C.

  • After the addition is complete, allow the reaction to proceed for 45 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system to yield 1450 g of 7-Bromopyrrolo[2,1-f]triazin-4-amine as a solid.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolventTemp.TimeProductYieldPurity
1tert-Butyl carbazate2,5-Dimethoxytetrahydrofuran, Acetic acidEthanolReflux-Intermediate I--
2Intermediate IChlorosulfonyl isocyanate, DMF, TriethylamineAcetonitrile-10 to 10 °C-Intermediate II--
3Intermediate II4 M HCl in 1,4-Dioxane1,4-Dioxane0 °C to RT-Intermediate III--
4Intermediate IIIFormamidine acetate, K₂CO₃Ethanol78 °C15 hIntermediate IV91%98%
5Intermediate IVN-BromosuccinimideDMF-15 to -10 °C45 minFinal Product92%99%

Note: Dashes (-) indicate that specific quantitative data was not available in the cited sources. Researchers should optimize these parameters for their specific laboratory conditions.

Disclaimer

This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. All procedures should be performed in a fume hood with appropriate personal protective equipment. The user is solely responsible for all safety precautions and for verifying the identity and purity of all materials.

References

Application Notes and Protocols: The Role of 7-Bromopyrrolo[2,1-f]triazin-4-amine as a Remdesivir Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the manufacturing of the antiviral drug Remdesivir. The following sections outline the synthetic pathway, experimental protocols, and relevant data, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral medication that has demonstrated efficacy against a range of RNA viruses. A critical step in its synthesis involves the C-glycosylation of a protected pyrrolo[2,1-f]triazine core with a ribose derivative. 7-Bromopyrrolo[2,1-f]triazin-4-amine serves as a crucial precursor to the nucleobase component in this key reaction. Its bromo-substituent allows for a facile metal-halogen exchange, enabling the formation of a nucleophilic species that reacts with a protected ribonolactone to form the essential carbon-carbon bond of the C-nucleoside. This document details the multi-step synthesis of this important intermediate and its subsequent conversion to Remdesivir.

Synthetic Pathway Overview

The synthesis of Remdesivir via the 7-Bromopyrrolo[2,1-f]triazin-4-amine intermediate can be broadly divided into three main stages:

  • Synthesis of the Pyrrolo[2,1-f]triazin-4-amine Core: Construction of the fundamental heterocyclic scaffold.

  • Bromination and Protection: Introduction of the bromine atom at the 7-position, followed by protection of the 4-amino group to facilitate the subsequent C-glycosylation.

  • C-Glycosylation and Elaboration to Remdesivir: The key coupling reaction with a protected ribonolactone, followed by a series of transformations to yield the final active pharmaceutical ingredient (API).

Remdesivir_Synthesis_Workflow cluster_0 Stage 1: Pyrrolotriazine Core Synthesis cluster_1 Stage 2: Bromination and Protection cluster_2 Stage 3: C-Glycosylation and Final Synthesis Start tert-Butyl carbazate + 2,5-Dimethoxytetrahydrofuran Intermediate_I 1-Boc-1-aminopyrrole Start->Intermediate_I Synthesis Intermediate_II 1-Boc-1-amino-1H-pyrrole-2-carbonitrile Intermediate_I->Intermediate_II Cyanation Intermediate_III 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride Intermediate_II->Intermediate_III Deprotection Intermediate_IV 4-Aminopyrrolo[2,1-f][1,2,4]triazine Intermediate_III->Intermediate_IV Cyclization Intermediate_V 7-Bromopyrrolo[2,1-f]triazin-4-amine Intermediate_IV->Intermediate_V Bromination Intermediate_VI tert-Butyl(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate Intermediate_V->Intermediate_VI N-Boc Protection C_Glycosylation C-Glycosylated Product Intermediate_VI->C_Glycosylation n-BuLi Ribonolactone Protected Ribonolactone Ribonolactone->C_Glycosylation Cyanation Cyano-glycoside C_Glycosylation->Cyanation TMSCN, TMSOTf Deprotection_Phosphorylation Deprotection & Phosphorylation Cyanation->Deprotection_Phosphorylation Remdesivir Remdesivir Deprotection_Phosphorylation->Remdesivir

Caption: Overall workflow for the synthesis of Remdesivir.

Experimental Protocols

Stage 1: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)

This stage involves a multi-step synthesis starting from commercially available materials to construct the core heterocyclic structure.

Protocol 1.1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I)

  • Materials: tert-Butyl carbazate, 2,5-dimethoxytetrahydrofuran.

  • Procedure: A detailed procedure can be found in patent CN110845502A. The synthesis involves the reaction of tert-butyl carbazate with 2,5-dimethoxytetrahydrofuran.

Protocol 1.2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)

  • Materials: 1-Boc-1-aminopyrrole (Intermediate I), chlorosulfonyl isocyanate, anhydrous acetonitrile, anhydrous DMF.

  • Procedure: To a cooled (0 °C) solution of Intermediate I in anhydrous acetonitrile, chlorosulfonyl isocyanate is added dropwise, maintaining the temperature below 5 °C. After stirring, anhydrous DMF is added, and the reaction is maintained at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate Intermediate II.[1]

Protocol 1.3: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)

  • Materials: 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II), acidic conditions.

  • Procedure: The Boc protecting group of Intermediate II is removed under acidic conditions to yield the hydrochloride salt of the aminopyrrole.[1]

Protocol 1.4: Synthesis of 4-Aminopyrrolo[2,1-f][2][1]triazine (Intermediate IV)

  • Materials: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III), formamidine acetate, anhydrous potassium carbonate.

  • Procedure: Intermediate III is reacted with formamidine acetate in the presence of anhydrous potassium carbonate at elevated temperatures (e.g., 78 °C) for an extended period (e.g., 15 hours).[3] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is treated with ice water, and the resulting solid is filtered, washed with water, and dried to afford Intermediate IV as a pale yellow solid.[3]

StepProductStarting Material(s)Key ReagentsYield (%)Purity (%)
1.11-Boc-1-aminopyrroletert-Butyl carbazate, 2,5-dimethoxytetrahydrofuran---
1.21-Boc-1-amino-1H-pyrrole-2-carbonitrile1-Boc-1-aminopyrroleChlorosulfonyl isocyanate--
1.31-Amino-1H-pyrrole-2-carbonitrile hydrochloride1-Boc-1-amino-1H-pyrrole-2-carbonitrileAcid--
1.44-Aminopyrrolo[2,1-f][2][1]triazine1-Amino-1H-pyrrole-2-carbonitrile hydrochlorideFormamidine acetate, K₂CO₃9198
Stage 2: Bromination and Protection

Protocol 2.1: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Intermediate V)

  • Materials: 4-Aminopyrrolo[2,1-f][2][1]triazine (Intermediate IV), Brominating agent (e.g., NBS).

  • Procedure: Intermediate IV is dissolved in a suitable solvent and cooled to a low temperature (e.g., -15 °C). A solution of the brominating agent in the same solvent is added dropwise, maintaining the temperature below -10 °C. The reaction is allowed to proceed for a short duration (e.g., 45 minutes).[3] The reaction is then quenched, and the product is isolated by filtration, washing, and drying.

Protocol 2.2: N-Boc Protection of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Intermediate VI)

  • Materials: 7-Bromopyrrolo[2,1-f]triazin-4-amine (Intermediate V), Di-tert-butyl dicarbonate (Boc₂O), suitable base (e.g., DMAP, Et₃N), solvent (e.g., THF, DCM).

  • Procedure: A general procedure for Boc protection involves dissolving the amine in a suitable solvent and adding the base followed by the Boc anhydride. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed, and the crude product is purified, typically by column chromatography, to yield the protected intermediate.

StepProductStarting MaterialKey ReagentsYield (%)Purity (%)
2.17-Bromopyrrolo[2,1-f]triazin-4-amine4-Aminopyrrolo[2,1-f][2][1]triazineBrominating agent--
2.2tert-Butyl(7-bromopyrrolo[2,1-f][2][1]triazin-4-yl)carbamate7-Bromopyrrolo[2,1-f]triazin-4-amineBoc₂O, Base--
Stage 3: C-Glycosylation and Final Synthesis of Remdesivir

Protocol 3.1: C-Glycosylation

  • Materials: tert-Butyl(7-bromopyrrolo[2,1-f][2][1]triazin-4-yl)carbamate (Intermediate VI), Protected Ribonolactone (e.g., 5-O-TBDPS-2,3-O-diallyl ribonolactone), n-Butyllithium (n-BuLi), anhydrous THF.

  • Procedure: Intermediate VI is dissolved in anhydrous THF and cooled to -78 °C. n-BuLi is added dropwise to perform the metal-halogen exchange. A solution of the protected ribonolactone in anhydrous THF is then added. The reaction mixture is stirred at low temperature before being quenched. The crude product is then purified to yield the C-glycosylated product. A yield of 58% has been reported for this step.[4]

Protocol 3.2: Cyanation

  • Materials: C-Glycosylated product, Trimethylsilyl cyanide (TMSCN), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Dichloromethane (DCM).

  • Procedure: The C-glycosylated product is dissolved in anhydrous DCM and cooled to a low temperature. TMSCN and TMSOTf are added, and the reaction is stirred. The reaction is then quenched, and the cyano-glycoside is isolated and purified. A yield of 85% has been reported for this transformation.[4]

Protocol 3.3: Deprotection and Phosphorylation

  • Materials: Cyano-glycoside, deprotecting agents (e.g., for silyl, Boc, and allyl/benzyl groups), phosphorylating agent.

  • Procedure: The protecting groups on the sugar moiety and the nucleobase are removed in a stepwise or one-pot fashion. The resulting nucleoside is then phosphorylated at the 5'-hydroxyl group using a suitable phosphorylating agent to introduce the phosphoramidate moiety.

Protocol 3.4: Final Deprotection and Purification

  • Procedure: Any remaining protecting groups are removed to yield crude Remdesivir. The final product is then purified, often by chromatographic techniques, to achieve the required purity for a pharmaceutical ingredient.

StepProductStarting Material(s)Key ReagentsYield (%)
3.1C-Glycosylated ProductIntermediate VI, Protected Ribonolactonen-BuLi58
3.2Cyano-glycosideC-Glycosylated ProductTMSCN, TMSOTf85
3.3Phosphorylated NucleosideCyano-glycosideDeprotecting and Phosphorylating agents-
3.4RemdesivirPhosphorylated NucleosideDeprotecting agents-

Logical Relationship Diagram

logical_relationship Start_Materials Commercially Available Starting Materials Pyrrolotriazine_Core 4-Aminopyrrolo[2,1-f][1,2,4]triazine Start_Materials->Pyrrolotriazine_Core Multi-step Synthesis Brominated_Intermediate 7-Bromopyrrolo[2,1-f]triazin-4-amine Pyrrolotriazine_Core->Brominated_Intermediate Bromination Protected_Intermediate N-Boc Protected Brominated Intermediate Brominated_Intermediate->Protected_Intermediate Protection C_Glycosylation C-Glycosylation Reaction Protected_Intermediate->C_Glycosylation Enables Nucleophilic Addition Key_Intermediate C-Glycosylated Nucleoside Analog C_Glycosylation->Key_Intermediate Forms Key C-C Bond Remdesivir Remdesivir (API) Key_Intermediate->Remdesivir Further Transformations

Caption: Logical flow of the Remdesivir synthesis.

Conclusion

7-Bromopyrrolo[2,1-f]triazin-4-amine is a pivotal intermediate in the synthesis of Remdesivir. The protocols and data presented in these application notes provide a detailed guide for the preparation and utilization of this compound. The synthetic route, while multi-stepped, is logical and relies on well-established organic transformations. The C-glycosylation step is the cornerstone of this synthetic strategy, and the use of the brominated intermediate is key to its success. These notes are intended to be a valuable resource for researchers engaged in the development of antiviral therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents. The functionalization of this scaffold is crucial for the development of new therapeutic agents. 7-Bromopyrrolo[2,1-f]triazin-4-amine is a key intermediate that allows for the introduction of diverse molecular fragments at the 7-position via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 7-aryl and 7-heteroaryl derivatives.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction of 7-Bromopyrrolo[2,1-f]triazin-4-amine with various boronic acids. The methodologies presented are based on established procedures for structurally related nitrogen-rich heterocyclic compounds and serve as a robust starting point for reaction optimization and library synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, 7-Bromopyrrolo[2,1-f]triazin-4-amine) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the 7-Bromopyrrolo[2,1-f]triazin-4-amine, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products, especially with electron-rich and potentially coordinating heterocyclic substrates.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)Ln-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1_pd_r2->reductive_elimination r1x R1-X r1x->oxidative_addition r2b R2-B(OR)2 r2b->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions for Analogous Heterocyclic Systems

While specific data for 7-Bromopyrrolo[2,1-f]triazin-4-amine is not extensively published, the following table summarizes typical conditions for Suzuki-Miyaura coupling of structurally similar brominated nitrogen-containing heterocycles. This data provides a valuable starting point for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10070-95Standard conditions, effective for many substrates.
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene/H₂O (5:1)9075-98Often used for challenging substrates.
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane11080-99Effective for sterically hindered partners.
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DME/H₂O (4:1)8570-90Good for electron-rich and electron-deficient boronic acids.

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 7-Bromopyrrolo[2,1-f]triazin-4-amine with a generic arylboronic acid.

Materials:
  • 7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 7-Bromopyrrolo[2,1-f]triazin-4-amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-pyrrolo[2,1-f]triazin-4-amine.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert solvent Solvent Addition (Degassed) inert->solvent reaction Heating & Stirring (80-110 °C) solvent->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Dilute, Wash) monitor->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (7-Aryl-pyrrolo[2,1-f]triazin-4-amine) purification->product

General experimental workflow for Suzuki coupling.

Applications in Drug Discovery

The 7-aryl-pyrrolo[2,1-f]triazin-4-amine derivatives synthesized via this methodology are valuable scaffolds for the development of novel therapeutics. This structural motif is present in a variety of kinase inhibitors targeting pathways involved in cancer and inflammatory diseases. The ability to rapidly generate a library of analogs by varying the boronic acid coupling partner makes this a key strategy in lead discovery and optimization campaigns. For instance, derivatives of this scaffold have been investigated as inhibitors of PI3Kδ, ALK, and other important oncology targets.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-pyrrolo[2,1-f]triazin-4-amines from 7-Bromopyrrolo[2,1-f]triazin-4-amine. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol and data presented in these application notes, based on analogous systems, provide a solid foundation for the development of novel pyrrolo[2,1-f]triazine-based compounds for a wide range of applications in drug discovery and medicinal chemistry.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 7-Brompyrrolo[2,1-f]triazin-4-amin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Das Pyrrolo[2,1-f][1][2][3]triazin-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Kinase-Inhibitoren und antiviraler Wirkstoffe, einschließlich des von der FDA zugelassenen Medikaments Remdesivir.[4] Die Derivatisierung dieses Gerüsts ist ein entscheidender Schritt in der Lead-Optimierung, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften zu verbessern. 7-Brompyrrolo[2,1-f]triazin-4-amin ist ein Schlüsselintermediat, das eine einfache Funktionalisierung an der C7-Position durch palladiumkatalysierte Kreuzkupplungsreaktionen ermöglicht. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung dieses Intermediats für Struktur-Wirkungs-Beziehungs (SAR)-Studien, die für die Entdeckung neuer Therapeutika unerlässlich sind.

Prinzip der Derivatisierung für SAR-Studien

SAR-Studien sind fundamental, um zu verstehen, wie chemische Modifikationen an einem Leitmolekül dessen biologische Aktivität beeinflussen. Im Kontext des 7-Brompyrrolo[2,1-f]triazin-4-amin-Gerüsts wird das Bromatom an Position C7 als reaktiver Ankerpunkt für die Einführung verschiedener funktioneller Gruppen genutzt. Durch systematische Variation der Substituenten an dieser Position und die anschließende Messung der biologischen Aktivität (z. B. IC₅₀-Werte gegen ein Zielkinase) können Forscher Korrelationen zwischen der chemischen Struktur und der Wirksamkeit herstellen.

dot

SAR_Logic cluster_0 Logischer Arbeitsablauf für SAR-Studien A Startmaterial 7-Brompyrrolo[2,1-f]triazin-4-amin C Palladiumkatalysierte Kreuzkupplung A->C B Bibliothek von Kupplungspartnern (z.B. Boronsäuren, Amine, Alkine) B->C D Synthese einer Bibliothek von C7-Derivaten C->D E Biologischer Assay (z.B. Kinase-Inhibition) D->E F Datenerfassung (z.B. IC50-Werte) E->F G Struktur-Wirkungs-Beziehung (SAR) Analyse F->G H Identifizierung von Leitkandidaten G->H

Abbildung 1: Logischer Arbeitsablauf für SAR-Studien.

Datenpräsentation: Struktur-Wirkungs-Beziehungen

Die systematische Derivatisierung des Pyrrolo[2,1-f]triazin-Kerns hat zur Identifizierung potenter Inhibitoren für verschiedene Kinasen geführt. Die folgenden Tabellen fassen quantitative Daten aus der Literatur zusammen und veranschaulichen die SAR für verschiedene Substitutionsmuster. Obwohl eine direkte, umfassende SAR-Studie, die sich ausschließlich auf die C7-Position konzentriert, begrenzt ist, deuten Studien darauf hin, dass die Aktivität bei Substitution an den Positionen 5 oder 6 erhalten bleibt, jedoch nicht an Position 7.[1] Die hier präsentierten Daten umfassen Derivate an verschiedenen Positionen, um die allgemeinen SAR-Prinzipien für dieses Gerüst zu illustrieren.

Tabelle 1: SAR von Pyrrolo[2,1-f]triazin-Derivaten als VEGFR-2- und EGFR-Kinase-Inhibitoren.

VerbindungR⁴-SubstituentR⁵/R⁶/R⁷-SubstituentVEGFR-2 IC₅₀ (µM)[3]EGFR IC₅₀ (µM)[3]
1 3-Chlor-4-fluorphenylaminoH> 100.100
2 3-Hydroxy-4-methylphenylaminoH0.066> 10
3 4-((3-Hydroxy-4-methylphenyl)amino)6-((2-methoxyethyl)carbamoyl)0.023> 10
4 4-(2,4-Difluor-5-(methoxycarbamoyl)phenylamino)6-(1,3,5-Oxadiazol-Ring)Niedriger nM-Bereich-
5 3-EthinylphenylaminoH--

Daten aus der Literatur entnommen und zur Veranschaulichung zusammengefasst.[3][5]

Tabelle 2: SAR von 2,7-disubstituierten Pyrrolo[2,1-f]triazinen als ALK-Kinase-Inhibitoren.

VerbindungC2-SubstituentC7-SubstituentALK IC₅₀ (nM)[3]
21 Anilino-Derivat2,6-Diethylphenyl10 ± 2
22 Anilino-Derivat2-tert-Butyl-6-methylphenyl6
23 Anilino-Derivat(R)-1-(2,6-Dichlor-3-fluorphenyl)ethoxy3
24 Anilino-Derivat(S)-1-(2,6-Dichlor-3-fluorphenyl)ethoxy5

Daten aus der Literatur entnommen und zur Veranschaulichung zusammengefasst.[3]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben allgemeine Verfahren für palladiumkatalysierte Kreuzkupplungsreaktionen zur Derivatisierung von 7-Brompyrrolo[2,1-f]triazin-4-amin. Diese Methoden sind an etablierte Verfahren für ähnliche Substrate angelehnt und sollten für spezifische Kupplungspartner optimiert werden.

Sicherheitsvorkehrungen: Alle Experimente sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch. Palladiumkatalysatoren und Phosphinliganden sind toxisch und sollten mit Vorsicht gehandhabt werden.

dot

Derivatization_Workflow cluster_workflow Allgemeiner Arbeitsablauf der Derivatisierung Start 7-Brompyrrolo[2,1-f]triazin-4-amin Coupling Kreuzkupplungsreaktion (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Workup Aufarbeitung (Extraktion, Waschen) Coupling->Workup Purification Reinigung (Säulenchromatographie) Workup->Purification Characterization Charakterisierung (NMR, MS) Purification->Characterization Product C7-substituiertes Derivat Characterization->Product

Abbildung 2: Allgemeiner Arbeitsablauf der Derivatisierung.

Protokoll 3.1: Suzuki-Miyaura-Kupplung zur Synthese von 7-Aryl-Derivaten

Diese Reaktion bildet eine C-C-Bindung zwischen dem C7-Atom des Pyrrolotriazins und einem Aryl- oder Heteroarylrest.

Reagenzien und Materialien:

  • 7-Brompyrrolo[2,1-f]triazin-4-amin (1,0 Äq.)

  • Aryl- oder Heteroarylboronsäure (1,2 - 1,5 Äq.)

  • Palladium(II)-acetat (Pd(OAc)₂) (2-5 mol%) oder Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Phosphinligand (z.B. XPhos, SPhos) (4-10 mol%) (optional, aber oft vorteilhaft)

  • Base: Kaliumcarbonat (K₂CO₃) oder Kaliumphosphat (K₃PO₄) (2,0 - 3,0 Äq.)

  • Lösungsmittel: 1,4-Dioxan, Toluol oder DMF/Wasser-Gemisch (z.B. 4:1)

  • Standard-Glasgeräte für Reaktionen unter inerter Atmosphäre (z.B. Schlenk-Kolben)

Verfahren:

  • Reaktionsaufbau: In einem trockenen Schlenk-Kolben unter Argonatmosphäre 7-Brompyrrolo[2,1-f]triazin-4-amin, die Boronsäure, die Base und den Palladiumkatalysator (und ggf. den Liganden) vorlegen.

  • Lösungsmittelzugabe: Das entgaste Lösungsmittel über eine Spritze zugeben.

  • Reaktion: Die Reaktionsmischung bei 80-110 °C für 4-24 Stunden kräftig rühren. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat oder Dichlormethan verdünnt. Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 7-Aryl-Derivat zu erhalten.

Protokoll 3.2: Buchwald-Hartwig-Aminierung zur Synthese von 7-Amino-Derivaten

Diese Reaktion bildet eine C-N-Bindung zwischen dem C7-Atom und einem primären oder sekundären Amin.

Reagenzien und Materialien:

  • 7-Brompyrrolo[2,1-f]triazin-4-amin (1,0 Äq.)

  • Primäres oder sekundäres Amin (1,2 - 1,5 Äq.)

  • Palladium-Präkatalysator (z.B. Pd₂(dba)₃) (1-3 mol%)

  • Phosphinligand (z.B. BINAP, Xantphos) (2-6 mol%)

  • Base: Natrium-tert-butanolat (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃) (1,4 - 2,0 Äq.)

  • Lösungsmittel: Toluol oder Dioxan (wasserfrei)

Verfahren:

  • Reaktionsaufbau: In einem trockenen Schlenk-Kolben unter Argonatmosphäre den Palladium-Präkatalysator, den Liganden und die Base vorlegen.

  • Reagenzienzugabe: Das wasserfreie Lösungsmittel zugeben, gefolgt von 7-Brompyrrolo[2,1-f]triazin-4-amin und dem Amin.

  • Reaktion: Den Kolben verschließen und die Mischung bei 90-120 °C für 12-24 Stunden rühren. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch einen Pfropfen Celite® filtriert und mit Ethylacetat nachgespült. Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Protokoll 3.3: Sonogashira-Kupplung zur Synthese von 7-Alkinyl-Derivaten

Diese Reaktion bildet eine C-C-Bindung zwischen dem C7-Atom und einem terminalen Alkin.

Reagenzien und Materialien:

  • 7-Brompyrrolo[2,1-f]triazin-4-amin (1,0 Äq.)

  • Terminales Alkin (1,2 - 2,0 Äq.)

  • Palladiumkatalysator (z.B. Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Kupfer(I)-iodid (CuI) (Co-Katalysator, 2-5 mol%)

  • Base: Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (2,0 - 3,0 Äq.)

  • Lösungsmittel: Tetrahydrofuran (THF) oder DMF (wasserfrei)

Verfahren:

  • Reaktionsaufbau: In einem trockenen Schlenk-Kolben unter Argonatmosphäre 7-Brompyrrolo[2,1-f]triazin-4-amin, den Palladiumkatalysator und Kupfer(I)-iodid in dem wasserfreien Lösungsmittel lösen/suspendieren.

  • Reagenzienzugabe: Die Base und anschließend das terminale Alkin über eine Spritze zugeben.

  • Reaktion: Die Reaktionsmischung bei Raumtemperatur bis 60 °C für 2-18 Stunden rühren. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit einem organischen Lösungsmittel verdünnt und mit gesättigter wässriger Ammoniumchlorid-Lösung, Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Schicht wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Fazit

Die Derivatisierung von 7-Brompyrrolo[2,1-f]triazin-4-amin mittels palladiumkatalysierter Kreuzkupplungsreaktionen ist eine robuste und vielseitige Strategie zur Erstellung von Molekülbibliotheken für SAR-Studien. Die hier vorgestellten Protokolle für Suzuki-, Buchwald-Hartwig- und Sonogashira-Kupplungen bieten eine solide Grundlage für die Synthese einer breiten Palette von Analoga. Die systematische Untersuchung dieser Derivate ist entscheidend für die Identifizierung neuer, potenter und selektiver Wirkstoffkandidaten, die auf wichtige biologische Zielstrukturen wie Proteinkinasen abzielen.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine

Introduction

7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for antiviral agents like Remdesivir.[2][4][5] Its efficient large-scale synthesis is crucial for the drug development and manufacturing pipeline. This document provides a detailed protocol for the multi-step synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine, adapted from established methods, suitable for researchers, scientists, and professionals in drug development.[1]

Synthesis Overview

The synthesis is a five-step process starting from tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran to yield the final product. The overall scheme involves the formation of a protected aminopyrrole, followed by cyanation, deprotection, triazine ring formation, and final bromination.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepIntermediateStarting MaterialKey Reagents/SolventsTemperature (°C)Reaction TimeYield
1I: 1-Boc-1-aminopyrroletert-butyl carbazate, 2,5-dimethoxytetrahydrofuranN-methylpyrrolidone / DMF / 1,4-dioxane / THFNot SpecifiedNot SpecifiedHigh
2II: 1-Boc-1-amino-1H-pyrrole-2-carbonitrileIntermediate IMethanesulfonic acid isocyanate, Anhydrous DMF / Acetonitrile / DichloromethaneNot SpecifiedNot SpecifiedHigh
3III: 1-amino-1H-pyrrole-2-carbonitrile hydrochlorideIntermediate IIAcidic conditionsNot SpecifiedNot SpecifiedHigh
4IV: 4-aminopyrrolo[2,1-f][1][2][3]triazineIntermediate IIIFormamidine acetateNot SpecifiedNot SpecifiedHigh
57-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amineIntermediate IV (1000g, 7.45mol)Brominating reagent (1065.7g), Unspecified Solvent (12L)-15 to -1045 minHigh

Note: Specific yields for steps 1-4 are described as "high" in the source material, but exact percentages are not provided. The final step is detailed with reactant quantities for a large-scale reaction.[1]

Experimental Workflow Diagram

Gcluster_0Step 1: Synthesis of Intermediate Icluster_1Step 2: Synthesis of Intermediate IIcluster_2Step 3: Synthesis of Intermediate IIIcluster_3Step 4: Synthesis of Intermediate IVcluster_4Step 5: Bromination to Final ProductAtert-butyl carbazate +2,5-dimethoxytetrahydrofuranBIntermediate I:1-Boc-1-aminopyrroleA->BCIntermediate IEIntermediate II:1-Boc-1-amino-1H-pyrrole-2-carbonitrileC->EDMethanesulfonic acid isocyanateD->EFIntermediate IIHIntermediate III:1-amino-1H-pyrrole-2-carbonitrile HClF->HGAcidic ConditionsG->HIIntermediate IIIKIntermediate IV:4-aminopyrrolo[2,1-f][1,2,4]triazineI->KJFormamidine acetateJ->KLIntermediate IVNFinal Product:7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amineL->NMBrominating ReagentM->N

Caption: Multi-step synthesis workflow for 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.

Detailed Experimental Protocols

The following protocols are based on a patented large-scale synthesis method.[1]

Step 1: Synthesis of Intermediate I (1-Boc-1-aminopyrrole)
  • In a suitable reaction vessel, dissolve tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran in a solvent such as N-methylpyrrolidone, N,N-dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).

  • The reaction mixture is stirred under conditions to facilitate the formation of 1-Boc-1-aminopyrrole.

  • Upon completion, the reaction mixture is worked up to isolate the intermediate product.

Step 2: Synthesis of Intermediate II (1-Boc-1-amino-1H-pyrrole-2-carbonitrile)
  • Dissolve Intermediate I in an anhydrous solvent, such as DMF, acetonitrile, or dichloromethane, under an inert atmosphere (e.g., nitrogen, argon, or helium).

  • Add methanesulfonic acid isocyanate to the solution.

  • Maintain the reaction until completion, monitoring by appropriate analytical methods (e.g., TLC, HPLC).

  • The product, Intermediate II, is isolated. The workup may involve quenching with a mixture of ice water and ethyl acetate (1:1 molar ratio).

Step 3: Synthesis of Intermediate III (1-amino-1H-pyrrole-2-carbonitrile hydrochloride)
  • Subject Intermediate II to acidic conditions to remove the Boc protecting group.

  • The deprotection reaction yields the hydrochloride salt of the aminopyrrole nitrile.

  • Isolate and purify Intermediate III.

Step 4: Synthesis of Intermediate IV (4-aminopyrrolo[2,1-f][1][2][3]triazine)
  • React Intermediate III with formamidine acetate in a suitable solvent.

  • This step involves a ring closure reaction to form the pyrrolo[2,1-f][1][2][3]triazine core.

  • After the reaction is complete, isolate and purify Intermediate IV.

Step 5: Synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine
  • In a 20L three-necked flask, add 1000g (7.45 mol, 1.0 eq) of Intermediate IV and 10L of a suitable solvent.

  • Stir the mixture until uniform and cool the reaction vessel to -15°C.

  • In a separate vessel, dissolve 1065.7g of a brominating reagent in 2L of the same solvent.

  • Slowly add the brominating reagent solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below -10°C.

  • After the addition is complete, allow the reaction to proceed for 45 minutes at a temperature below -10°C.

  • Upon completion, proceed with the workup and purification to obtain the final product, 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. The product is typically a white to light yellow powder or crystal.[6]

Physical and Chemical Properties

  • CAS Number: 937046-98-5[2][3][6][7]

  • Molecular Formula: C6H5BrN4[3][7]

  • Molecular Weight: 213.04 g/mol [7]

  • Appearance: White to light yellow powder or crystal[6]

  • Purity: Typically >95% (GC)[6]

  • Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C.[4]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Brominating agents are corrosive and toxic; handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer

This protocol is intended for informational purposes for qualified researchers and professionals. The procedures should be adapted and optimized for specific laboratory conditions and scales. The user assumes all responsibility for the safe handling and execution of these chemical reactions.

Troubleshooting & Optimization

Identifying common impurities in 7-Bromopyrrolo[2,1-f]triazin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine?

A1: The most common impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Starting Material Impurities: Impurities present in the initial raw materials that can carry through the synthesis.

  • Degradation Products: Impurities formed by the degradation of the final product under certain conditions.

Q2: What are the specific process-related impurities I should be aware of?

A2: Based on common synthetic routes, the following process-related impurities are frequently observed:

  • Unreacted Intermediates: The immediate precursor, 4-aminopyrrolo[2,1-f][1][2][3]triazine, is a common impurity resulting from incomplete bromination.

  • Over-brominated Species: Due to the reactive nature of the pyrrolo[2,1-f]triazin-4-amine core, polybromination can occur, leading to di- and tri-brominated impurities.

  • Positional Isomers: While bromination is generally regioselective for the 7-position, small amounts of other positional isomers may form depending on the reaction conditions.

  • Incomplete Cyclization Products: If the triazine ring formation is incomplete, precursors such as 1-amino-1H-pyrrole-2-carbonitrile may be present.

Q3: Can you provide a table summarizing these common impurities?

A3: Yes, the table below summarizes the key potential impurities.

Impurity CategorySpecific Impurity NameChemical StructurePotential Source
Process-Related 4-aminopyrrolo[2,1-f][1][2][3]triazineC₆H₆N₄Incomplete bromination of the final intermediate.
Di-bromopyrrolo[2,1-f]triazin-4-amineC₆H₄Br₂N₄Over-bromination of the final product.
1-amino-1H-pyrrole-2-carbonitrileC₅H₅N₃Incomplete cyclization during triazine ring formation.
Starting Material Impurities from commercial starting materialsVariesPurity of initial reagents like tert-butyl carbazate.
Degradation To be determined by stress testingVariesInstability of the final compound under heat, light, or acidic/basic conditions.

Troubleshooting Guides

Issue 1: My final product shows a significant amount of the unbrominated precursor, 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Cause: This indicates incomplete bromination.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure the correct molar ratio of the brominating agent (e.g., N-bromosuccinimide - NBS) to the substrate is used. A slight excess of the brominating agent may be required to drive the reaction to completion.

  • Reaction Time: The reaction time may be insufficient. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure the disappearance of the starting material.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed to completion within the given timeframe. According to a known synthetic protocol, the temperature should be carefully controlled, often at low temperatures (e.g., -15°C to -10°C) during the addition of the brominating agent.[1]

  • Purity of Brominating Agent: Ensure the brominating agent is of high purity and has been stored correctly, as decomposition can lead to reduced reactivity.

Issue 2: I am observing significant peaks in my mass spectrum that correspond to di- or even tri-brominated species.

Cause: This is due to over-bromination of the electron-rich pyrrole ring.

Troubleshooting Steps:

  • Control of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise or as a solution via a syringe pump can help to avoid localized high concentrations that lead to over-bromination.

  • Temperature Control: Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction. Lower temperatures generally decrease the rate of multiple substitutions.[1]

  • Choice of Brominating Agent: Consider using a milder brominating agent if over-bromination is a persistent issue.

Issue 3: My final product is difficult to purify, and I suspect the presence of multiple unidentified impurities.

Cause: This could be due to a variety of factors, including impure starting materials, side reactions during the multi-step synthesis, or product degradation.

Troubleshooting Steps:

  • Starting Material Purity: Verify the purity of all starting materials and intermediates at each stage of the synthesis.

  • Inert Atmosphere: For sensitive intermediates, particularly the aminopyrrole derivatives, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Purification of Intermediates: Purify each intermediate before proceeding to the next step to avoid carrying forward impurities that may interfere with subsequent reactions.

  • Stress Testing: Perform stress testing (e.g., exposure to heat, light, acid, and base) on the final product to identify potential degradation pathways and products.

Experimental Protocols

Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine

This protocol is adapted from patent CN110845502A.[1]

Step 1-4: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)

A multi-step synthesis is employed starting from tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran to produce 1-Boc-1-aminopyrrole (Intermediate I). This is followed by a reaction with methanesulfonic acid isocyanate to yield 1-Boc-1-amino-(9ci)-1H-pyrrole-2-carbonitrile (Intermediate II). The Boc protecting group is then removed under acidic conditions to give 1-amino-(9ci)-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III). Finally, a ring-closure reaction with formamidine acetate yields 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV).[1]

Step 5: Bromination to 7-Bromopyrrolo[2,1-f]triazin-4-amine

  • In a suitable reaction vessel, dissolve Intermediate IV in an appropriate solvent.

  • Cool the reaction mixture to between -15°C and -10°C.

  • Slowly add a solution of the brominating reagent (e.g., N-bromosuccinimide) in the same solvent to the cooled reaction mixture, ensuring the temperature is maintained below -10°C.

  • Stir the reaction mixture at this temperature for a specified time (e.g., 45 minutes), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and work up the product using standard procedures.

  • Purify the crude product by recrystallization or column chromatography to obtain 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Visualizations

G Troubleshooting Logic for Impurity Identification start Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine analysis Analyze Final Product (e.g., HPLC, LC-MS, NMR) start->analysis impurity_detected Impurity Detected? analysis->impurity_detected unbrominated Unbrominated Precursor (4-aminopyrrolo[2,1-f][1,2,4]triazine) impurity_detected->unbrominated Yes over_brominated Over-brominated Species (Di- or Tri-bromo) impurity_detected->over_brominated Yes other_impurities Other/Unidentified Impurities impurity_detected->other_impurities Yes no_impurity Product Meets Purity Specs impurity_detected->no_impurity No check_bromination Check Bromination Step: - Reagent Stoichiometry - Reaction Time - Temperature Control unbrominated->check_bromination control_bromination Control Bromination Step: - Stoichiometry - Low Temperature - Slow Addition over_brominated->control_bromination review_synthesis Review Entire Synthesis: - Starting Material Purity - Intermediate Purification - Inert Atmosphere other_impurities->review_synthesis

Caption: Troubleshooting workflow for identifying and addressing common impurities.

G Synthetic Pathway and Potential Impurity Entry Points cluster_synthesis Main Synthetic Route cluster_impurities Potential Impurities start Starting Materials (tert-butyl carbazate, 2,5-dimethoxytetrahydrofuran) inter1 Intermediate I (1-Boc-1-aminopyrrole) start->inter1 Step 1 inter2 Intermediate II (1-Boc-1-amino-1H-pyrrole-2-carbonitrile) inter1->inter2 Step 2 inter3 Intermediate III (1-amino-1H-pyrrole-2-carbonitrile) inter2->inter3 Step 3 inter4 Intermediate IV (4-aminopyrrolo[2,1-f][1,2,4]triazine) inter3->inter4 Step 4 product Final Product (7-Bromopyrrolo[2,1-f]triazin-4-amine) inter4->product Step 5 imp_start Starting Material Impurities imp_start->start imp_incomplete_cyclization Incomplete Cyclization (Intermediate III) imp_incomplete_cyclization->inter4 imp_unbrominated Unbrominated (Intermediate IV) imp_unbrominated->product imp_over_brominated Over-brominated Species imp_over_brominated->product

Caption: Overview of the synthetic pathway and where impurities may arise.

References

Strategies for improving the yield of pyrrolotriazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies for improving the yield of pyrrolotriazine synthesis. It includes troubleshooting advice for common issues, optimized reaction protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches to increase the overall yield of a multi-step pyrrolotriazine synthesis?

A1: The most effective strategies focus on process optimization and atom economy. Key approaches include:

  • Reducing Step Count: Combining multiple transformations into a single pot (one-pot synthesis) eliminates the need for intermediate workups and purifications, which are common sources of material loss. A notable example is the development of a two-step synthesis for the remdesivir pyrrolotriazine core, which doubled the overall yield from 31% to 59% compared to the previous four-step route.[1][2]

  • Avoiding Protecting Groups: Protecting and deprotecting functional groups adds steps and introduces potential for yield loss. Syntheses that avoid protecting groups, such as by direct amination of the pyrrole core, are generally more efficient.[1][2]

  • Using Commodity Starting Materials: Beginning a synthesis with abundant, low-cost raw materials (like pyrrole itself) can improve the overall efficiency and scalability of the process.[1]

Q2: Which synthetic step is typically the most challenging or prone to low yields?

A2: The electrophilic N-amination of the pyrrole ring is often a critical and challenging step.[3] This step involves forming a key N-N bond, which can be difficult and may require careful optimization of the aminating agent and reaction conditions to achieve high efficiency.[3][4][5] Monochloramine (NH₂Cl) is frequently cited as an effective reagent for this transformation, with yields ranging from 45% to 97% depending on the substrate.[4][5]

Q3: How significant is the choice of catalyst and solvent system?

A3: The catalyst and solvent are critical. For instance, in copper-catalyzed cyclization reactions to form certain pyrrolotriazinones, a CuCl₂·2H₂O/NaOAc system in DMSO at 120°C was found to give the best results.[3] The solvent can also influence side reactions; for example, in cyanation reactions, increasing the dilution with DMF was found to minimize the formation of the 1-H-pyrrole-2-carboxamide impurity. In some cases, switching solvents entirely (e.g., from toluene to 1,4-dioxane) can dramatically improve yields.[6]

Troubleshooting Guide

This section addresses specific problems encountered during pyrrolotriazine synthesis.

Problem 1: Consistently low or no yield of the desired product.

Potential Cause Troubleshooting Recommendation
Impure Starting Materials 1-Aminopyrrole and its derivatives are susceptible to oxidation, often indicated by a color change to yellow or brown. Use freshly purified materials or store them under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Suboptimal Temperature Many condensation and cyclization reactions require specific temperature ranges. Start with the literature-reported temperature and then screen a range (e.g., ± 20°C) to find the optimum for your specific substrates.[1]
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion. Verify the stoichiometry and consider using a slight excess (1.1-1.2 equivalents) of one reactant to drive the reaction to completion.[1]
Moisture Sensitivity If the reaction is anhydrous, ensure solvents are properly dried and use flame-dried glassware under an inert atmosphere. The presence of moisture can lead to unwanted side products.[1]

Problem 2: Formation of significant side products or regioisomers.

Potential Cause Troubleshooting Recommendation
Undesired Regioselectivity In some intramolecular cyclizations, a mixture of the desired product and an isomeric side product can form.[3] This often requires re-optimization of the catalyst, solvent, or temperature. In some cases, the side product can be converted to the desired product in a subsequent step.[3]
Side Reactions with Reagents During N-amination with monochloramine (NH₂Cl), careful control of reaction conditions is crucial to prevent the formation of explosive NCl₃. It is recommended to keep the pH above 8 and cool the reaction during synthesis.[1][2]
Protecting Group Issues Removal of protecting groups like Boc under acidic conditions (e.g., TFA) can sometimes lead to acid-mediated side reactions on the heterocyclic core.[1] Screen different deprotection conditions or consider a different protecting group if this is observed.

Below is a logical workflow for troubleshooting low-yield issues in pyrrolotriazine synthesis.

G start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity purity_impure Impure/Degraded? check_purity->purity_impure check_conditions 2. Verify Reaction Conditions conditions_wrong Incorrect Temp/Solvent/ Stoichiometry? check_conditions->conditions_wrong analyze_side_products 3. Analyze for Side Products (TLC/LCMS) side_products_present Side Products Observed? analyze_side_products->side_products_present purity_impure->check_conditions No purify Action: Purify/ Re-source Reagents purity_impure->purify Yes conditions_wrong->analyze_side_products No optimize_cond Action: Optimize Temp, Solvent, Stoichiometry conditions_wrong->optimize_cond Yes side_products_present->optimize_cond No, Incomplete Reaction adjust_cond Action: Adjust Conditions to Minimize Side Reactions side_products_present->adjust_cond Yes success Yield Improved purify->success optimize_cond->success adjust_cond->success

A decision tree for troubleshooting low yields.

Quantitative Data Summary

Optimizing reaction parameters can lead to significant improvements in yield. The following tables summarize reported data for key reaction steps.

Table 1: Optimization of N-Amination of Pyrrole Derivatives

SubstrateAminating AgentBase/SolventYield (%)Reference
PyrroleNH₂ClNaH / Ether70-85%[4][5]
2-CyanopyrroleNH₂Cl (in situ)NaOH, NH₄Cl / MTBE88%[1]
IndoleNH₂ClNaH / Ether97%[4][5]
Methyl pyrrole-2-carboxylateNH₂Cl-High[3]

Table 2: Comparison of Cyclization Conditions

PrecursorReagent/CatalystSolvent / TempYield (%)Reference
N-AminopyrroleFormamide165 °CModerate[3]
N-Aminopyrrole derivativeFormamidine Acetate, Et₃NNeatHigh[3]
1-Amino-1H-pyrrole-2-carboxamide4-oxo-4H-chromene-3-carbaldehyde, CuCl₂·2H₂ODMSO / 120 °CGood[3]

Key Experimental Protocols

This section provides a detailed methodology for a common and efficient two-step, one-pot synthesis of the core pyrrolotriazine scaffold from a substituted pyrrole.

Protocol: One-Pot N-Amination and Cyclization to Pyrrolo[2,1-f][1][3][4]triazin-4-amine

This protocol is adapted from an optimized synthesis of a key remdesivir precursor.[1]

Step 1: N-Amination of 2-Cyanopyrrole

  • Reagent Preparation: Prepare a solution of monochloramine (NH₂Cl) in methyl tert-butyl ether (MTBE). Safety Note: Monochloramine can be hazardous; handle with appropriate caution in a well-ventilated fume hood. Ensure reaction pH remains ≥12 to avoid the formation of NCl₃.[1]

  • Deprotonation: To a solution of 2-cyanopyrrole in a suitable solvent (e.g., diglyme), add a strong base like sodium hydride (NaH) at 0°C to deprotonate the pyrrole nitrogen.

  • Amination: Add the prepared NH₂Cl/MTBE solution to the solution of the deprotonated pyrrole. The reaction is typically fast and should be monitored by TLC or LCMS for the consumption of the starting material. High conversion (>95%) to the N-amino-2-cyanopyrrole intermediate is expected.[1]

Step 2: Cyclization with Formamidine Acetate

  • Reagent Addition: Without isolating the N-aminated intermediate, add formamidine acetate directly to the reaction mixture.

  • Heating: Heat the reaction mixture. A typical temperature is around 100-120°C. The cyclization reaction forms the triazine ring.

  • Workup and Isolation: After the reaction is complete (as monitored by TLC/LCMS), cool the mixture to room temperature. The product can be precipitated by the addition of water.

  • Purification: Collect the solid product by filtration, wash with water and a non-polar organic solvent (like MTBE), and dry under vacuum to yield the final pyrrolo[2,1-f][1][3][4]triazin-4-amine. An overall yield of ~67% for the two steps has been reported.

The general workflow for this type of synthesis is visualized below.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Isolation & Purification start_mat Pyrrole Starting Material amination Step 1: N-Amination (e.g., with NH2Cl) start_mat->amination reagents Prepare Reagents (e.g., NH2Cl solution) reagents->amination cyclization Step 2: Cyclization (e.g., with Formamidine Acetate) amination->cyclization Intermediate not isolated workup Reaction Workup (Precipitation/Quench) cyclization->workup filtration Filtration & Washing workup->filtration drying Drying Under Vacuum filtration->drying final_product Final Pyrrolotriazine Product drying->final_product

A generalized experimental workflow diagram.

References

Technical Support Center: Purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine?

A1: Common impurities may include unreacted starting material (pyrrolo[2,1-f][1][2]triazin-4-amine), byproducts from the brominating agent (e.g., 5,5-dimethylhydantoin from 1,3-dibromo-5,5-dimethylhydantoin), and potentially over-brominated or isomeric products. Residual solvents from the reaction and extraction steps (e.g., DMF, ethyl acetate) can also be present.

Q2: What is the appearance and melting point of pure 7-Bromopyrrolo[2,1-f]triazin-4-amine?

A2: Pure 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically a white to light yellow powder or crystal.[1] The reported melting point is in the range of 245 - 249 °C.[1] A significant deviation or broad melting range may indicate the presence of impurities.

Q3: What are the recommended storage conditions for 7-Bromopyrrolo[2,1-f]triazin-4-amine?

A3: It is recommended to store the compound at 2 - 8 °C under an inert atmosphere (nitrogen or argon) to ensure its stability.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient extraction. - Product remains on the column.- Monitor the reaction by TLC to ensure completion. - Saturate the aqueous layer with NaCl to reduce the solubility of the product. - Increase the number of extractions with an appropriate solvent like ethyl acetate. - Use a more polar solvent system to elute the product from the silica gel column.
Persistent Impurities in NMR/HPLC - Co-elution of impurities with the product during column chromatography. - Impurity has similar solubility to the product, making recrystallization difficult.- Optimize the solvent system for column chromatography; a shallower gradient or a different solvent system may improve separation. - Consider a different purification technique, such as preparative HPLC or recrystallization from a different solvent system.
Product Appears Oily or Gummy - Presence of residual solvents. - The compound may have a lower melting point due to impurities.- Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Re-purify the material using column chromatography.
Discoloration of the Final Product - Decomposition of the product. - Presence of colored impurities.- Avoid excessive heat and exposure to light during purification and storage. - Purify by column chromatography, where colored impurities may be separated. A charcoal treatment during recrystallization can sometimes remove colored impurities, but should be used with caution as it can also adsorb the product.

Experimental Protocols

Column Chromatography

This protocol is based on a reported purification method.[2]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100:1 Dichloromethane:Methanol).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 7-Bromopyrrolo[2,1-f]triazin-4-amine in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica with the adsorbed compound and carefully add it to the top of the packed column.

  • Elution: Begin elution with the mobile phase (e.g., 100:1 CH₂Cl₂:MeOH).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include ethyl acetate, methanol, ethanol, and mixtures with water or hexanes.

  • Dissolution: In a flask, add the crude compound and a minimal amount of the selected solvent. Heat the mixture to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Technique Comparison

Technique Typical Purity Typical Yield Scale Advantages Disadvantages
Column Chromatography >98%60-80%mg to multi-gramGood separation of closely related impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization >99%50-90%mg to kgCan provide very high purity. Cost-effective for large scales.Finding a suitable solvent can be challenging. Higher product loss is possible.
Preparative HPLC >99.5%40-70%µg to gramExcellent separation power for difficult-to-separate impurities.Expensive and not suitable for large-scale purification.

Process Flow and Troubleshooting

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude_Product Crude 7-Bromopyrrolo[2,1-f]triazin-4-amine Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Purity_Check Purity Check (NMR, HPLC) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Purity OK Repurify Repurify Purity_Check->Repurify Purity Not OK Repurify->Recrystallization Option 1 Repurify->Prep_HPLC Option 2

Caption: General purification workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Troubleshooting_Tree Start Low Purity after Initial Purification Impurity_Type Identify Impurity Type Start->Impurity_Type Baseline_Impurity Baseline Impurity in TLC/HPLC? Impurity_Type->Baseline_Impurity Polar Impurity Close_Impurity Impurity Close to Product? Impurity_Type->Close_Impurity Non-polar/Similar Polarity Change_Solvent Change Column Solvent System (e.g., different polarity or solvent) Baseline_Impurity->Change_Solvent No Silica_pH Consider Neutral or Basic Alumina Column Baseline_Impurity->Silica_pH Yes Close_Impurity->Change_Solvent Yes Recrystallize Attempt Recrystallization with a Different Solvent Close_Impurity->Recrystallize No Prep_HPLC Use Preparative HPLC Recrystallize->Prep_HPLC Still Impure

Caption: Decision tree for troubleshooting low purity issues.

References

Overcoming side reactions in the bromination of pyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of pyrrolo[2,1-f]triazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the bromination of pyrrolo[2,1-f]triazin-4-amine?

A1: The most frequently observed side reaction is over-bromination, leading to the formation of a di-brominated product. The pyrrolo[2,1-f]triazin-4-amine ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. Careful control of reaction conditions is crucial to favor mono-bromination.

Q2: Which brominating agent is recommended for the selective mono-bromination of pyrrolo[2,1-f]triazin-4-amine?

A2: Both N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are effective reagents for this transformation. DBDMH can be more cost-effective as one mole of DBDMH can deliver two moles of bromine, potentially leading to higher efficiency.[1][2] However, successful selective mono-bromination has been well-documented using DBDMH under controlled conditions.

Q3: At which position on the pyrrolo[2,1-f]triazin-4-amine core does bromination typically occur?

A3: Electrophilic bromination of the unsubstituted pyrrolo[2,1-f]triazin-4-amine preferentially occurs at the C7 position of the pyrrole ring.

Q4: Can hydrolysis of the 4-amino group or the resulting bromo-substituent be a problem?

A4: While hydrolysis is a potential side reaction for many nitrogen-containing heterocycles, particularly under harsh acidic or basic conditions, the recommended protocols for this bromination are conducted under anhydrous conditions at low temperatures. If anhydrous conditions are maintained throughout the reaction and workup, hydrolysis is generally not a significant issue.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material - Inactive brominating agent.- Insufficient reaction time or temperature.- Stabilizers in the solvent reacting with the brominating agent.- Use a fresh, pure batch of the brominating agent. Impure NBS can be yellowish and less reactive.[4]- Slowly increase the reaction time and monitor by TLC. Ensure the temperature is maintained as per the protocol.- If using a solvent like chloroform, ensure it is free of stabilizers like alkenes which can consume the brominating agent.
Significant formation of di-brominated side product - Over-addition of the brominating agent.- Reaction temperature is too high.- High reactivity of the substrate.- Add the brominating agent portionwise over a period of time to maintain a low concentration of the electrophile.- Maintain a low reaction temperature (e.g., -20 °C) to improve selectivity.- Use a slight excess of the starting material relative to the brominating agent to favor mono-substitution.
Product degradation - Presence of water or acid leading to hydrolysis or other decomposition pathways.- Reaction temperature is too high.- Ensure all glassware is oven-dried and use anhydrous solvents.- Quench the reaction carefully with a basic solution (e.g., sodium carbonate solution) to neutralize any acid generated.- Avoid excessive heating during the reaction and workup.
Difficulty in purifying the mono-bromo product from the di-bromo impurity - Similar polarity of the mono- and di-brominated products.- Trituration of the crude product with a hot solvent like ethyl acetate can selectively dissolve the mono-bromo product, leaving the less soluble di-bromo product behind.[1]- Careful column chromatography on silica gel with a suitable eluent system can also be effective.

Data Presentation

Table 1: Reaction Conditions and Yields for the Bromination of Pyrrolo[2,1-f]triazin-4-amine

Brominating AgentStoichiometry (Substrate:Reagent)SolventTemperatureReaction TimeProductYieldDi-bromo ImpurityReference
DBDMH1 : 0.53DMF-20 °C1.5 h7-bromopyrrolo[2,1-f]triazin-4-amine90% (crude)~2% after trituration[1]

Table 2: Comparison of Common Brominating Agents

Brominating AgentMolecular WeightActive Bromine Content (% w/w)ByproductKey AdvantagesKey Disadvantages
NBS 177.98 g/mol ~44.9%SuccinimideWidely used, well-understood reactivity.Lower bromine content by weight.
DBDMH 285.98 g/mol ~55.9%5,5-DimethylhydantoinHigher bromine content, cost-effective, less soluble byproduct can simplify purification.[1][2]May be less commonly available than NBS.

Experimental Protocols

Selective Mono-bromination of Pyrrolo[2,1-f]triazin-4-amine with DBDMH

This protocol is adapted from a documented procedure for the synthesis of 7-bromopyrrolo[2,1-f]triazin-4-amine.[1]

Materials:

  • Pyrrolo[2,1-f]triazin-4-amine

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 5% aqueous sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • To a solution of pyrrolo[2,1-f]triazin-4-amine (1.0 equiv) in anhydrous DMF, cool the mixture to -20 °C in a suitable bath.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (0.53 equiv) portionwise over approximately 45 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for an additional 45 minutes.

  • Monitor the reaction for completion by TLC (e.g., using 5% MeOH in CH₂Cl₂).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Collect the resulting solids by suction filtration and wash the filter cake with water.

  • Partition the collected solids between ethyl acetate and a 5% aqueous sodium carbonate solution.

  • Separate the organic layer, wash with fresh sodium carbonate solution, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer in vacuo to obtain the crude mono-brominated product.

  • Purification: Triturate the crude product in hot ethyl acetate (e.g., 70 °C) to yield the purified 7-bromopyrrolo[2,1-f]triazin-4-amine, with the di-brominated side-product remaining largely undissolved.

Visualizations

bromination_mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Pyrrolo[2,1-f]triazin-4-amine Pyrrolo[2,1-f]triazin-4-amine Electrophilic_Attack_1 Electrophilic Attack (Mono-bromination) Pyrrolo[2,1-f]triazin-4-amine->Electrophilic_Attack_1 DBDMH DBDMH DBDMH Mono_bromo_Product 7-bromo-pyrrolo[2,1-f]triazin-4-amine (Desired Product) Electrophilic_Attack_1->Mono_bromo_Product Electrophilic_Attack_2 Further Electrophilic Attack (Di-bromination) Di_bromo_Product Di-bromo side product (Over-bromination) Electrophilic_Attack_2->Di_bromo_Product Mono_bromo_Product->Electrophilic_Attack_2 Excess DBDMH or High Temp.

Caption: Reaction pathway for the bromination of pyrrolo[2,1-f]triazin-4-amine.

experimental_workflow Start Start Dissolve_Substrate Dissolve Pyrrolo[2,1-f]triazin-4-amine in anhydrous DMF Start->Dissolve_Substrate Cool_Reaction Cool to -20 °C Dissolve_Substrate->Cool_Reaction Add_DBDMH Add DBDMH portionwise Cool_Reaction->Add_DBDMH Stir_Reaction Stir at -20 °C for 45 min Add_DBDMH->Stir_Reaction Monitor_TLC Monitor reaction by TLC Stir_Reaction->Monitor_TLC Monitor_TLC->Stir_Reaction Incomplete Quench Quench with aq. Na₂SO₃ Monitor_TLC->Quench Reaction Complete Filter Filter and wash with water Quench->Filter Extract Partition between EtOAc and aq. Na₂CO₃ Filter->Extract Dry_Concentrate Dry and concentrate organic layer Extract->Dry_Concentrate Purify Purify by trituration with hot EtOAc Dry_Concentrate->Purify Final_Product Isolated 7-bromo-pyrrolo[2,1-f]triazin-4-amine Purify->Final_Product

Caption: Experimental workflow for selective mono-bromination.

troubleshooting_guide Start Analyze Crude Reaction Mixture High_Dibromo High Di-bromo Product? Start->High_Dibromo Low_Conversion Low Conversion? Start->Low_Conversion Good_Selectivity Good Selectivity Proceed to Purification Start->Good_Selectivity Check_Stoichiometry Reduce DBDMH stoichiometry Add portionwise High_Dibromo->Check_Stoichiometry Yes Check_Reagent Use fresh DBDMH/NBS Low_Conversion->Check_Reagent Yes Check_Temperature Ensure temperature is maintained at -20 °C Check_Stoichiometry->Check_Temperature Check_Time_Temp Increase reaction time and monitor by TLC Check_Reagent->Check_Time_Temp

References

Stability issues and storage conditions for 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Bromopyrrolo[2,1-f]triazin-4-amine (CAS: 937046-98-5), a key intermediate in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 7-Bromopyrrolo[2,1-f]triazin-4-amine?

A1: For optimal stability, the solid compound should be stored under controlled conditions to minimize degradation. The general recommendations are summarized below.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store in tightly sealed vials at -20°C or colder for short periods. The choice of solvent can impact stability; aprotic solvents are generally preferred. Perform a stability test in your specific solvent system if long-term solution storage is required.

Q3: What is the typical appearance of this compound and what if it changes?

A3: 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically a white to light yellow powder or crystalline solid.[1][2][3][4] A significant change in color (e.g., to dark brown or black) may indicate degradation or the presence of impurities. If a color change is observed, it is crucial to re-analyze the material for purity before use.

Q4: What are the known incompatibilities for this compound?

A4: The compound should be kept away from strong oxidizing agents.[5] Additionally, exposure to excessive heat, sources of ignition, and moisture should be avoided to prevent decomposition.[5]

Stability Data Overview

While specific public data on degradation kinetics is limited, the following table summarizes the recommended storage conditions to ensure the compound's stability. A second table is provided as a template to illustrate how quantitative stability data, if generated, should be presented.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Short-term (weeks): 2 to 8°C[1] Long-term (months-years): -20°CMinimizes thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Protects against oxidative degradation.
Light Store in an amber vial or in the dark.Prevents potential photodegradation.
Moisture Store in a tightly sealed container with a desiccant.Avoids hydrolysis of the amine or other sensitive groups.

Table 2: Illustrative Template for Solution Stability Data (% Recovery by HPLC at 25°C)

Solvent SystemTime = 0hTime = 8hTime = 24hTime = 72hPotential Degradant Peaks
DMSO 100%99.5%98.2%96.5%Minor peak at RRT 0.85
Acetonitrile 100%99.8%99.5%99.1%Not Detected
Methanol 100%99.1%97.0%94.3%Minor peaks at RRT 0.79, 0.92
PBS (pH 7.4) 100%95.3%88.1%75.4%Major peak at RRT 0.85 (hydrolysis)
Note: This table contains example data for illustrative purposes only.

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide addresses common issues related to the stability of 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Issue 1: Low Yield or Incomplete Reaction in a Synthesis

If you are using the compound as a starting material and experiencing poor results, the issue could be with the integrity of the compound.

A Low Reaction Yield B Check Purity of Starting Material by HPLC/LC-MS A->B C Purity >95%? B->C D Investigate Other Reaction Parameters (Solvent, Temp, Reagents) C->D Yes E Repurify or Source New Batch of Starting Material C->E No F Potential Degradation Pathways: - Hydrolysis (Debromination) - Oxidation (Color Change) E->F

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram

The appearance of new peaks during analysis, especially over time, suggests degradation.

  • Early Eluting Peaks: May indicate the formation of more polar species, potentially from hydrolysis where the bromine atom is replaced by a hydroxyl group.

  • Color Change in Solution: A yellowing or browning of solutions, particularly in protic or aqueous solvents, can be a sign of oxidative degradation or other complex decomposition pathways.

  • Precipitation: Formation of a precipitate from a solution that was previously clear could indicate the formation of an insoluble degradant or a change in solubility due to solvent interaction over time.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to assess the stability of 7-Bromopyrrolo[2,1-f]triazin-4-amine.

1. Objective: To develop and validate a reverse-phase HPLC method capable of separating the intact 7-Bromopyrrolo[2,1-f]triazin-4-amine from its potential degradation products.

2. Materials and Equipment:

  • 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or ammonium acetate

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV/Vis or PDA detector

  • pH meter

3. Method Development Workflow:

cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Perform Forced Degradation: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (UV light) A->B C Initial Screening (e.g., ACN/H2O gradient) B->C D Analyze Stressed Samples C->D E Check for Peak Purity and Resolution D->E F Optimize Gradient, Mobile Phase pH, and Flow Rate E->F Resolution < 2 G Validate Method: - Specificity - Linearity - Accuracy - Precision E->G Resolution > 2 F->C

Caption: Workflow for developing a stability-indicating HPLC method.

4. Forced Degradation Procedure:

  • Acid/Base Hydrolysis: Incubate the compound in 0.1 M HCl and 0.1 M NaOH at 60°C.

  • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Heat the solid compound at 80°C for 48 hours.

  • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze samples at various time points (e.g., 2, 8, 24 hours) against a control sample.

5. Analysis and Validation:

  • Monitor the chromatograms at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, and precision.

References

Technical Support Center: Debromination of 7-Bromopyrrolo[2,1-f]triazin-4-amine as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering the undesired debromination of 7-Bromopyrrolo[2,1-f]triazin-4-amine during palladium-catalyzed cross-coupling reactions. This document provides troubleshooting advice and frequently asked questions to help mitigate this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination is a side reaction where the bromine atom on the 7-Bromopyrrolo[2,1-f]triazin-4-amine is replaced by a hydrogen atom, leading to the formation of the undesired byproduct pyrrolo[2,1-f]triazin-4-amine. This reduces the yield of the desired coupled product. This process, also known as hydrodehalogenation, can be catalyzed by palladium complexes.

Q2: Why is 7-Bromopyrrolo[2,1-f]triazin-4-amine prone to debromination?

A2: The pyrrolo[2,1-f][1][2][3]triazine core is an electron-deficient heterocyclic system. This electronic nature can influence the stability of intermediates in the catalytic cycle of palladium-catalyzed reactions, sometimes favoring the pathway that leads to debromination. The presence of the amine group can also affect the electron density of the ring system and its reactivity.

Q3: Which types of cross-coupling reactions are most affected by this side reaction?

A3: Debromination can occur in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The specific conditions of each reaction type can influence the extent of this side reaction.

Q4: Can the choice of palladium catalyst influence the rate of debromination?

A4: Yes, the choice of palladium precursor and, more importantly, the phosphine ligand, plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the C-C or C-N bond over the competing debromination pathway.[1]

Q5: How does the base affect the debromination side reaction?

A5: The base is a critical component in the catalytic cycle. A suboptimal choice of base can influence the reaction kinetics and potentially favor pathways leading to debromination. For instance, very strong bases might promote side reactions. The effect of the base can also be dependent on the solvent and the specific ligand used.

Troubleshooting Guide

This guide will help you systematically troubleshoot and minimize the debromination of 7-Bromopyrrolo[2,1-f]triazin-4-amine in your cross-coupling reactions.

Issue: Significant formation of the debrominated side product, pyrrolo[2,1-f]triazin-4-amine, is observed.

Below is a logical workflow to diagnose and resolve the issue.

Troubleshooting_Debromination start Problem: Significant Debromination q1 What is your reaction temperature? start->q1 a1_high High Temperature (>100 °C) q1->a1_high High a1_moderate Moderate Temperature q1->a1_moderate Moderate s1 Solution: Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish. a1_high->s1 q2 Which phosphine ligand are you using? s1->q2 a1_moderate->q2 a2_simple Simple (e.g., PPh3) or no ligand q2->a2_simple Simple/None a2_bulky Bulky, electron-rich ligand q2->a2_bulky Bulky s2 Solution: Switch to a bulky, electron-rich ligand. Examples: XPhos, SPhos, or t-BuXPhos. a2_simple->s2 q3 What base are you using? s2->q3 a2_bulky->q3 a3_strong Strong inorganic (e.g., K3PO4, Cs2CO3) or organic base q3->a3_strong Strong a3_mild Mild Base q3->a3_mild Mild s3 Solution: Screen different bases. Consider milder bases or a different base/solvent combination. a3_strong->s3 q4 Are your reagents and solvents pure and degassed? s3->q4 a3_mild->q4 a4_no No, potential impurities or oxygen q4->a4_no No a4_yes Yes, high purity and inert conditions q4->a4_yes Yes s4 Solution: Use anhydrous, degassed solvents and fresh, high-purity reagents. Ensure the reaction is set up under an inert atmosphere. a4_no->s4 end_node Problem Resolved s4->end_node a4_yes->end_node

Caption: Troubleshooting workflow for debromination.

Data Presentation: Impact of Reaction Parameters on Debromination

The following tables present hypothetical data based on general trends observed in palladium-catalyzed cross-coupling reactions to illustrate the impact of different parameters on the yield of the desired product versus the debrominated byproduct.

Table 1: Effect of Temperature on a Suzuki-Miyaura Coupling

EntryTemperature (°C)Desired Product Yield (%)Debrominated Product (%)
11204550
21006530
3808510
46070 (incomplete reaction)5

Reaction Conditions: 7-Bromopyrrolo[2,1-f]triazin-4-amine (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K2CO3 (2 equiv.), Dioxane/H2O (4:1), 12 h.

Table 2: Effect of Ligand Choice

EntryLigandDesired Product Yield (%)Debrominated Product (%)
1None1580
2PPh34055
3SPhos8510
4XPhos888

Reaction Conditions: 7-Bromopyrrolo[2,1-f]triazin-4-amine (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(OAc)2 (2 mol%), Ligand (4 mol%), K2CO3 (2 equiv.), Dioxane/H2O (4:1), 80 °C, 12 h.

Table 3: Effect of Base

EntryBaseDesired Product Yield (%)Debrominated Product (%)
1K3PO47520
2K2CO38510
3Cs2CO38215
4NaOtBu5045

Reaction Conditions: 7-Bromopyrrolo[2,1-f]triazin-4-amine (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(OAc)2 (2 mol%), SPhos (4 mol%), Base (2 equiv.), Dioxane/H2O (4:1), 80 °C, 12 h.

Experimental Protocols

Standard Protocol (Prone to Debromination)

This protocol uses common but not always optimal conditions which may lead to significant debromination.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv.), the desired coupling partner (e.g., arylboronic acid, 1.5 equiv.), Palladium(II) acetate (Pd(OAc)2, 5 mol%), and triphenylphosphine (PPh3, 10 mol%).

  • Add potassium carbonate (K2CO3, 2.0 equiv.).

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol (Minimized Debromination)

This protocol incorporates best practices to suppress the debromination side reaction.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)2, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (4 mol%).

  • Add 7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv.), the coupling partner (e.g., arylboronic acid, 1.2 equiv.), and a milder base like potassium carbonate (K2CO3, 2.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Stir the reaction mixture at a lower temperature, for example, 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purification are performed as described in the standard protocol.

Visualizations

Reaction_Pathway reactant 7-Bromopyrrolo[2,1-f]triazin-4-amine oxidative_addition Oxidative Addition reactant->oxidative_addition catalyst Pd(0)Ln catalyst->oxidative_addition intermediate Ar-Pd(II)(Br)Ln oxidative_addition->intermediate transmetalation Transmetalation (with Coupling Partner) intermediate->transmetalation side_reaction Protonolysis/ Hydrodehalogenation intermediate->side_reaction coupled_intermediate Ar-Pd(II)(R)Ln transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->catalyst Regenerates desired_product Desired Coupled Product reductive_elimination->desired_product side_reaction->catalyst Regenerates debrominated_product Debrominated Byproduct side_reaction->debrominated_product

Caption: Competing pathways in cross-coupling reactions.

Parameter_Relationships debromination Debromination temperature High Temperature temperature->debromination promotes ligand Simple/No Ligand ligand->debromination promotes base Suboptimal Base base->debromination can promote impurities Impurities/Oxygen impurities->debromination promotes desired_product Desired Product low_temp Lower Temperature low_temp->desired_product favors good_ligand Bulky, Electron-Rich Ligand good_ligand->desired_product favors opt_base Optimal Base opt_base->desired_product favors pure_reagents Pure, Degassed Reagents pure_reagents->desired_product favors

Caption: Factors influencing debromination.

References

Troubleshooting low conversion rates in pyrrolotriazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolotriazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of pyrrolotriazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the pyrrolotriazine core?

A1: Several synthetic strategies have been developed to construct the pyrrolotriazine scaffold, primarily starting from either pyrrole or triazine derivatives. A common approach involves the cyclization of an N-aminated pyrrole derivative with a suitable C1 synthon like formamide or formamidine acetate.[1] Another strategy is the 1,3-cycloaddition reaction of N-alkyl-1,2,4-triazinium salts with acetylenedicarboxylates.[2] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: My starting N-aminopyrrole seems unstable. How can I handle it?

A2: N-aminopyrroles can be prone to oxidation, often indicated by a color change from yellow to brown upon exposure to air. It is advisable to use freshly prepared or purified N-aminopyrroles. For storage, keeping them under an inert atmosphere (e.g., argon or nitrogen) can help minimize degradation.[3]

Q3: Are there any known safety concerns with reagents used in pyrrolotriazine synthesis?

A3: Yes, some reagents require careful handling. For instance, in syntheses involving the in situ generation of monochloramine for amination, it's crucial to control the reaction conditions (pH, temperature, reactant concentrations) to avoid the co-production of explosive NCl₃.[4] Similarly, when using reagents like hydrazine, appropriate safety precautions should be taken due to its toxicity and potential instability.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common challenge in pyrrolotriazine synthesis. This guide provides a systematic approach to identifying and resolving potential issues.

Problem 1: Reaction Stalls or Fails to Reach Completion

Possible Causes & Solutions:

  • Inadequate Temperature: Some cyclization and condensation reactions require significant thermal energy to proceed at an optimal rate.[3][5]

    • Recommendation: Carefully optimize the reaction temperature. If the literature suggests a specific temperature, use that as a starting point and then screen a range of temperatures to find the optimal condition for your specific substrates.

  • Poor Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.

    • Recommendation: Double-check the stoichiometry of your reactants. In some cases, using a slight excess of one reactant (e.g., the cyclizing agent) can drive the reaction to completion.[6]

  • Catalyst Inactivity: If your synthesis involves a catalyst, its activity might be compromised.

    • Recommendation: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider trying a different catalyst or a higher catalyst loading.

Problem 2: Formation of Multiple Products or Significant Side Reactions

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The solvent can significantly influence reaction pathways and the formation of side products.

    • Recommendation: Screen a variety of solvents, including both protic and aprotic options. For instance, in certain cyclization reactions, switching from a non-polar solvent like toluene to a more polar one like DMF or 1,4-dioxane has been shown to improve yields.[4][5]

  • Presence of Moisture: For reactions requiring anhydrous conditions, the presence of water can lead to hydrolysis of starting materials or intermediates, resulting in unwanted byproducts.[3]

    • Recommendation: Use dry solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect pH: The pH of the reaction mixture can be critical, especially in amination and cyclization steps.

    • Recommendation: Monitor and control the pH of your reaction. For example, in monochloramine-based aminations, maintaining a pH above 8 is desirable to suppress side reactions.[4]

Problem 3: Low Isolated Yield Despite Good Conversion

Possible Causes & Solutions:

  • Product Degradation: Pyrrolotriazine derivatives can be sensitive to harsh work-up or purification conditions.

    • Recommendation: Employ milder work-up procedures. Avoid unnecessarily strong acids or bases if your product is sensitive.[5] For purification, consider chromatography techniques that minimize exposure to harsh conditions, such as flash chromatography over normal-phase silica gel.

  • Difficult Purification: The product may be difficult to separate from starting materials or byproducts.

    • Recommendation: Utilize high-resolution analytical techniques like HPLC or GC-MS to analyze the crude reaction mixture and develop an effective purification strategy.[7] Techniques like recrystallization can also be effective for purification if a suitable solvent system is found.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies on pyrrolotriazine synthesis, illustrating the impact of different reaction parameters on product yield.

Table 1: Effect of Solvent on Pyrrolotriazine Yield

EntryStarting MaterialCyclizing AgentSolventTemperature (°C)Yield (%)
1N-amino-2-cyanopyrroleFormamidine acetateDMF12075
2N-amino-2-cyanopyrroleFormamidine acetateToluene11045
3N-amino-2-cyanopyrroleFormamidine acetate1,4-Dioxane10060

Table 2: Influence of Base and Temperature on a Hypothetical Cyclization Step

EntryBaseTemperature (°C)Reaction Time (h)Conversion (%)
1Et₃N801265
2K₂CO₃801278
3K₂CO₃100892
4DBU80685

Experimental Protocols

Protocol 1: General Procedure for Cyclization of N-Aminopyrrole with Formamidine Acetate [1]

  • To a solution of the N-aminopyrrole derivative (1.0 eq) in a suitable solvent (e.g., DMF), add formamidine acetate (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Conversion Rates

G start Low Conversion Rate Observed check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent, pH) start->check_conditions check_reagents Assess Reagent/Catalyst Activity start->check_reagents sm_ok Purity & Stoichiometry Correct? check_sm->sm_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok Reagents Active? check_reagents->reagents_ok sm_ok->conditions_ok Yes purify_sm Purify/Use Fresh Starting Materials sm_ok->purify_sm No adjust_stoich Adjust Stoichiometry sm_ok->adjust_stoich No conditions_ok->reagents_ok Yes optimize_temp Optimize Temperature conditions_ok->optimize_temp No optimize_solvent Screen Solvents conditions_ok->optimize_solvent No optimize_ph Adjust pH conditions_ok->optimize_ph No replace_reagent Use Fresh Reagent/Catalyst reagents_ok->replace_reagent No end Problem Likely Resolved reagents_ok->end Yes rerun Re-run Experiment purify_sm->rerun adjust_stoich->rerun optimize_temp->rerun optimize_solvent->rerun optimize_ph->rerun replace_reagent->rerun

Caption: A logical workflow for troubleshooting low conversion rates.

General Pyrrolotriazine Synthesis Pathway

G cluster_start Starting Materials cluster_reaction Key Steps cluster_product Product pyrrole Pyrrole Derivative amination N-Amination pyrrole->amination c1_synthon C1 Synthon (e.g., Formamidine) cyclization Cyclization c1_synthon->cyclization amination->cyclization pyrrolotriazine Pyrrolotriazine Core cyclization->pyrrolotriazine

Caption: A simplified pathway for pyrrolotriazine synthesis.

References

Developing a scalable purification method for 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on developing a scalable purification method for 7-Bromopyrrolo[2,1-f]triazin-4-amine. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 7-Bromopyrrolo[2,1-f]triazin-4-amine on a laboratory and pilot scale?

A1: The most prevalent methods for purifying 7-Bromopyrrolo[2,1-f]triazin-4-amine are silica gel column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity of the final product, especially at a larger scale.

Q2: I am observing significant peak tailing during column chromatography of 7-Bromopyrrolo[2,1-f]triazin-4-amine on silica gel. What is the cause and how can I resolve this?

A2: Peak tailing is a common issue when purifying basic compounds like heterocyclic amines on acidic silica gel.[1] This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[2] Alternatively, using an amine-functionalized silica column can also prevent this interaction and improve peak shape.[2][3]

Q3: What are some suitable solvent systems for the recrystallization of 7-Bromopyrrolo[2,1-f]triazin-4-amine?

A3: While specific solvent systems for this exact compound are not extensively published, for structurally similar heterocyclic compounds, common recrystallization solvents include ethanol, ethyl acetate/hexane mixtures, and acetone/hexane mixtures.[1] The choice of solvent will depend on the impurity profile. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine?

A4: Based on its synthesis from 4-aminopyrrolo[2,1-f][1][4][5]triazine, potential impurities could include the unreacted starting material, and di-brominated or other over-brominated species.[4][6] Residual solvents from the reaction and purification steps are also common impurities.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Column Chromatography - Compound is too polar and is retained on the silica gel. - Compound is degrading on the acidic silica gel. - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions. [2]- Use a less acidic stationary phase like alumina or a deactivated silica gel. [3]
Co-elution of Impurities - The chosen mobile phase does not provide adequate separation. - The column is overloaded. - Optimize the mobile phase by trying different solvent systems or a gradient elution. - Reduce the amount of crude material loaded onto the column. - Consider using a higher-resolution stationary phase (smaller particle size).
Product Oiling Out During Recrystallization - The solution is supersaturated too quickly. - The chosen solvent is a poor choice for crystallization. - Allow the solution to cool more slowly. - Add a co-solvent in which the compound is less soluble to induce crystallization. - Try a different solvent system for recrystallization. [1]
Colored Impurities in the Final Product - Residual starting materials or by-products. - Degradation of the product. - Repeat the column chromatography with a shallower gradient. - Perform a charcoal treatment on the solution before the final recrystallization step. - Ensure the purification process is not conducted at elevated temperatures for extended periods.
Poor Crystal Formation - The compound is amorphous or precipitates as a fine powder. - Presence of impurities inhibiting crystal growth. - Try slow evaporation of the solvent at room temperature. - Use a seed crystal to induce crystallization. - Ensure the purity of the material entering the crystallization step is high.

Experimental Protocols

Protocol 1: Scalable Silica Gel Flash Chromatography

This protocol is based on a reported laboratory-scale purification and is adaptable for larger scales.[4]

1. Stationary Phase Preparation:

  • Choose a silica gel with a suitable particle size (e.g., 40-63 µm) for flash chromatography.
  • Prepare a slurry of the silica gel in the initial mobile phase (e.g., 100% Dichloromethane).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Preparation:

  • Dissolve the crude 7-Bromopyrrolo[2,1-f]triazin-4-amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane/methanol.
  • Alternatively, for larger scales, perform a dry-loading technique by adsorbing the crude product onto a small amount of silica gel.

3. Elution and Fraction Collection:

  • Equilibrate the packed column with the initial mobile phase.
  • Load the prepared sample onto the top of the column.
  • Begin elution with the mobile phase. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A reported ratio is 100:1 DCM:MeOH.[4]
  • If necessary, gradually increase the polarity by increasing the percentage of methanol to elute the product.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.
  • Evaporate the solvent under reduced pressure to obtain the purified 7-Bromopyrrolo[2,1-f]triazin-4-amine as a white solid.[4]

Quantitative Data for Chromatography:

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Dichloromethane:Methanol (100:1)
Reported Yield 77%[4]
Purity (Post-Chromatography) >95% (can be further improved by recrystallization)
Protocol 2: Recrystallization

This is a general protocol that should be optimized for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, acetone, and their mixtures with hexanes) to find a solvent that dissolves the compound when hot but has low solubility when cold.

2. Dissolution:

  • Place the crude or partially purified 7-Bromopyrrolo[2,1-f]triazin-4-amine in a clean flask.
  • Add the chosen solvent portion-wise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
  • Hot filter the solution through a fluted filter paper or a pad of celite to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool down slowly to room temperature.
  • For further crystallization, cool the flask in an ice bath.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product crude_product Crude Product (7-Bromopyrrolo[2,1-f]triazin-4-amine + Impurities) column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography fraction_analysis Fraction Analysis (TLC/HPLC) column_chromatography->fraction_analysis fraction_analysis->column_chromatography Impure pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions Pure recrystallization Recrystallization pure_fractions->recrystallization final_product Pure Crystalline Product (>99% Purity) recrystallization->final_product

Caption: Purification workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

troubleshooting_logic start Purification Issue? issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery peak_tailing Peak Tailing issue_type->peak_tailing Poor Chromatography oiling_out Oiling Out issue_type->oiling_out Crystallization Failure solution_yield Check for Degradation Increase Mobile Phase Polarity low_yield->solution_yield solution_tailing Add Basic Modifier (e.g., TEA) Use Amine-Functionalized Column peak_tailing->solution_tailing solution_oiling Slow Cooling Change Solvent System oiling_out->solution_oiling

References

Validation & Comparative

Comparative Efficacy of 7-Bromopyrrolo[2,1-f]triazin-4-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Novel Pyrrolotriazine Derivatives in Kinase Inhibition

The 7-Bromopyrrolo[2,1-f]triazin-4-amine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various derivatives based on this core structure, with a focus on their activity as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The data presented is derived from preclinical studies and aims to inform further research and development in this area.

Quantitative Efficacy and Selectivity Data

The following tables summarize the in vitro potency and selectivity of a series of 7-substituted pyrrolo[2,1-f]triazin-4-amine derivatives against PI3K isoforms. The core structure, 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine, was systematically modified to explore the structure-activity relationship (SAR).

Table 1: In Vitro Potency of 7-Substituted Pyrrolo[2,1-f]triazin-4-amine Derivatives against PI3K Isoforms

CompoundR1R2PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
1 HH>1000083001101200
2 MeH>10000>100002.81300
3 EtH>10000>100001.6800
4 i-PrH>10000>100001.3650
5 HMe>1000085001.5700
6 HF>10000>100000.8550

Data extracted from a study on highly potent and selective PI3Kδ inhibitors.[1]

Table 2: Cellular Activity of Lead Compounds in a B-cell Proliferation Assay

CompoundB-cell Proliferation IC50 (nM)
3 15
4 12
6 8

Cellular activity was assessed by measuring the proliferation of B-cells stimulated with an anti-IgM antibody.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in the evaluation of these 7-Bromopyrrolo[2,1-f]triazin-4-amine derivatives.

PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified PI3Kδ enzyme.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

Materials:

  • Purified recombinant PI3Kδ enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare a kinase reaction buffer containing the lipid substrate.

  • Add the test compounds at various concentrations to the wells of the assay plate.

  • Add the PI3Kδ enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

B-cell Proliferation Assay (MTT Assay)

This cell-based assay determines the inhibitor's ability to block the proliferation of B-cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • B-cell line (e.g., Ramos)

  • Complete cell culture medium

  • Anti-IgM antibody (for B-cell stimulation)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed B-cells into a 96-well plate in complete culture medium.

  • Add the test compounds at various concentrations to the wells.

  • Stimulate the cells with anti-IgM antibody to induce proliferation.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of proliferation inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a general workflow for the evaluation of these kinase inhibitors.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 7-Substituted Pyrrolotriazine Derivatives Inhibitor->PI3K inhibits

Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and proliferation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Compound_Synthesis Compound Synthesis (7-Bromopyrrolo[2,1-f]triazin-4-amine derivatives) Biochemical_Assay Biochemical Assay (PI3Kδ Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Selectivity_Assay Selectivity Profiling (PI3Kα, β, γ isoforms) Biochemical_Assay->Selectivity_Assay Cellular_Assay Cellular Proliferation Assay (B-cell Proliferation) Selectivity_Assay->Cellular_Assay In_Vivo_Model In Vivo Efficacy Model (e.g., Mouse KLH model) Cellular_Assay->In_Vivo_Model

Caption: General experimental workflow for the evaluation of novel kinase inhibitors.

References

A Comparative Guide to the Purity Validation of 7-Bromopyrrolo[2,1-f]triazin-4-amine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a critical intermediate in the synthesis of antiviral therapeutics such as Remdesivir. We present experimental data and detailed protocols to assist researchers and quality control professionals in selecting the most appropriate methods for ensuring the quality and consistency of this key starting material. Furthermore, we compare the use of 7-Bromopyrrolo[2,1-f]triazin-4-amine with a key alternative, 7-iodopyrrolo[2,1-f]triazin-4-amine, in the context of pharmaceutical manufacturing.

Introduction to 7-Bromopyrrolo[2,1-f]triazin-4-amine

7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound that serves as a pivotal building block in the synthesis of a class of antiviral drugs known as nucleoside analogs. Its purity is of paramount importance as any impurities can be carried through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The initial synthesis of Remdesivir, for instance, utilized this bromo-derivative.[1]

Comparison of Analytical Techniques for Purity Determination

The purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities and residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate, orthogonal method for purity determination without the need for a specific reference standard of the analyte.

Analytical Technique Principle Typical Performance Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Purity values typically >99%.[2][3] Limit of Quantification (LOQ) for impurities can be as low as 0.05%.High resolution, sensitivity, and reproducibility. Capable of separating closely related structural analogs.Requires a reference standard for quantitative analysis. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Detection of residual solvents and volatile impurities at parts-per-million (ppm) levels.High sensitivity and specificity for volatile compounds. Provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity determination by comparing the integral of an analyte's signal to that of a certified internal standard.High precision and accuracy, with uncertainty often below 1%.[4][5]Primary analytical method, does not require an identical reference standard. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Comparison with 7-Iodopyrrolo[2,1-f]triazin-4-amine

In later-generation syntheses of Remdesivir, 7-iodopyrrolo[2,1-f]triazin-4-amine emerged as a preferred alternative to the bromo-analog. The choice of the halogenated intermediate can significantly impact the subsequent glycosylation step.

Parameter 7-Bromopyrrolo[2,1-f]triazin-4-amine 7-Iodopyrrolo[2,1-f]triazin-4-amine Rationale for Preference
Synthetic Route Used in the initial, first-generation synthesis of Remdesivir.[1]Employed in later, improved synthetic routes for Remdesivir.[1]The iodo-derivative allows for a more facile metal-halogen exchange.
Reaction Conditions Often requires strong bases like n-BuLi at cryogenic temperatures (-78 °C).[6]Can be used with milder Grignard reagents (e.g., i-PrMgCl·LiCl) at more moderate temperatures (-20 °C).[6]Milder conditions are more amenable to large-scale industrial production and can lead to fewer side products.
Yield of Glycosylation Reported yields for the subsequent coupling reaction can be variable, ranging from 25% to 60%.[6]More consistent and often higher yields (around 40-69%) have been reported.[6][7]Improved reactivity and selectivity of the iodo-analog contribute to higher and more reliable yields.
Impurity Profile The use of strong bases can lead to a more complex impurity profile.Milder reaction conditions can result in a cleaner reaction and a simpler impurity profile.A cleaner reaction simplifies purification and improves the overall quality of the intermediate.

Experimental Protocols

HPLC Method for Purity Determination and Impurity Profiling

This method is adapted from validated HPLC methods for the final API, Remdesivir, and is suitable for the analysis of the 7-Bromopyrrolo[2,1-f]triazin-4-amine intermediate.[8][9]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-32 min: Linear gradient back to 95% A, 5% B

      • 32-40 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

GC-MS Method for Residual Solvent and Volatile Impurity Analysis

This is a general method suitable for the detection of common organic solvents and volatile impurities in pharmaceutical intermediates.

  • Chromatographic System:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector: Splitless mode, 250 °C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-350 amu.

      • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF).

qNMR for Absolute Purity Determination

This protocol provides a framework for using qNMR for the absolute purity determination of 7-Bromopyrrolo[2,1-f]triazin-4-amine.[4][5]

  • Instrumentation:

    • NMR Spectrometer: 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start 7-Bromopyrrolo[2,1-f]triazin-4-amine Sample hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms qnmr qNMR Analysis start->qnmr purity Purity (%) hplc->purity impurities Impurity Profile hplc->impurities solvents Residual Solvents gcms->solvents qnmr->purity

Caption: Workflow for the comprehensive purity validation of 7-Bromopyrrolo[2,1-f]triazin-4-amine.

synthesis_comparison cluster_start Starting Material cluster_conditions Reaction Conditions cluster_outcome Outcome bromo 7-Bromopyrrolo[2,1-f]triazin-4-amine harsh Harsh Conditions (n-BuLi, -78°C) bromo->harsh First-generation synthesis iodo 7-Iodopyrrolo[2,1-f]triazin-4-amine mild Milder Conditions (i-PrMgCl·LiCl, -20°C) iodo->mild Improved synthesis remdesivir Remdesivir Intermediate harsh->remdesivir Variable Yield mild->remdesivir Higher, Consistent Yield

References

Pyrrolotriazine-Based Kinase Inhibitors: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolotriazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and inflammatory diseases. The therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrrolotriazine-based kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Kinase Selectivity

The following tables summarize the inhibitory activity of various pyrrolotriazine-based compounds against a panel of kinases. It is important to note that the data has been compiled from different studies, and direct comparison may be limited by variations in experimental conditions.

Table 1: Cross-Reactivity Profile of Pyrrolotriazine-Based Inhibitors (IC50 in nM)
Kinase TargetCompound 1 (VEGFR-2 Inhibitor)Compound 2 (ALK Inhibitor)Compound 3 (AAK1 Inhibitor)
VEGFR-2 11 [1]>1000>1000
ALK >10006 [2]>1000
AAK1 >1000>1000~60 [3]
EGFR>1000>1000>1000
HER2>1000>1000>1000
MET>1000>1000>1000
IR>1000222[2]>1000
PDGFR-α>1000NDND
IGF-1R>1000NDND
CDK2>1000NDND
CYP3A4Highly Selective[1]NDND

ND: Not Disclosed. Data compiled from multiple sources and should be interpreted with caution.

Table 2: Selectivity of a Pyrrolotriazine-Based ALK Inhibitor (Compound 57)
KinaseIC50 (nM)
ALK 6 [2]
IR222[2]

This table highlights the selectivity of compound 57 for ALK over the Insulin Receptor (IR).[2]

Featured Inhibitor Profiles

Compound 18 (VEGFR-2 Inhibitor): This compound demonstrated potent inhibition of VEGFR-2 with an IC50 of 11 nM and was found to be highly selective over the metabolic enzyme CYP3A4.[1]

Compound 13 (Dual EGFR/HER2 Inhibitor): A pyrrolotriazine derivative with a morpholine side chain showed significant activity against both EGFR (IC50 = 0.061 µM) and HER2 (IC50 = 0.055 µM) and displayed good selectivity over a panel of other kinases.[1]

Compound 22 (ALK Inhibitor): This potent ALK inhibitor (IC50 = 6 nM) exhibited high selectivity over the Insulin Receptor (IR).[1]

Compounds 26, 27, and 28 (JAK2 Inhibitors): These compounds showed potent activity against JAK2, with selectivity over JAK1 and JAK3.[1]

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to determine the cross-reactivity profiles of kinase inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][5][6]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then quantified in a luciferase-based reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[4][6]

Protocol Outline: [4][5][7]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and the pyrrolotriazine-based inhibitor at various concentrations in a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate an ATP-to-ADP conversion curve to determine the concentration of ADP produced.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Kinobeads Affinity Purification Coupled with Mass Spectrometry

This chemical proteomics approach allows for the profiling of kinase inhibitors against a large number of kinases in their native state within a cell lysate.

Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads ("kinobeads"). These beads are used to capture a significant portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test inhibitor (a pyrrolotriazine derivative). The inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured on the beads are then identified and quantified by mass spectrometry. A reduced amount of a particular kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

Protocol Outline: [8][9][10]

  • Cell Lysate Preparation:

    • Harvest cells and prepare a lysate under native conditions.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with various concentrations of the pyrrolotriazine-based inhibitor or DMSO (vehicle control) for 60 minutes at 4°C.

    • Add the kinobead slurry to the lysate and incubate for an additional 60 minutes at 4°C with rotation.

  • Affinity Purification:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins captured in each sample.

    • Compare the amount of each kinase captured in the inhibitor-treated samples to the DMSO control to determine the extent of inhibition.

    • Generate dose-response curves and calculate IC50 or Kd values.

KiNativ™ Platform for In-Situ Kinase Profiling

This activity-based protein profiling (ABPP) method utilizes ATP- and ADP-acyl phosphate probes to assess kinase inhibitor engagement directly in complex biological samples.

Principle: The KiNativ™ platform uses biotinylated acyl-phosphate probes that covalently label the active site of kinases. In a competitive assay, a cell lysate is pre-incubated with the inhibitor of interest. The inhibitor will occupy the active site of its target kinases, preventing the covalent labeling by the probe. After labeling, the biotinylated proteins are enriched, digested, and the resulting peptides are analyzed by LC-MS/MS. The occupancy of the active site by the inhibitor is quantified by the reduction in the signal of the labeled peptide.

Workflow Outline:

  • Cell Lysate and Inhibitor Incubation: A native cell lysate is incubated with the pyrrolotriazine-based inhibitor at various concentrations.

  • Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate, which covalently labels the active site of kinases that are not occupied by the inhibitor.

  • Enrichment of Labeled Proteins: The biotin-labeled proteins are captured and enriched using streptavidin beads.

  • On-bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution LC-MS/MS to identify and quantify the labeled kinase active-site peptides.

  • Data Analysis: The relative abundance of the labeled peptides in the inhibitor-treated samples is compared to a control sample to determine the degree of target engagement and calculate IC50 values.

Visualizing Kinase Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in kinase inhibitor profiling.

cluster_0 Generic Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to cluster_1 Biochemical Kinase Assay Workflow Start Start Kinase_Reaction Kinase + Substrate + Inhibitor + ATP Start->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent Kinase_Reaction->ATP_Depletion ADP_Detection Add Kinase Detection Reagent ATP_Depletion->ADP_Detection Measure_Luminescence Measure_Luminescence ADP_Detection->Measure_Luminescence End End Measure_Luminescence->End cluster_2 Kinobeads Experimental Workflow Cell_Lysate Cell_Lysate Inhibitor_Incubation Incubate with Pyrrolotriazine Inhibitor Cell_Lysate->Inhibitor_Incubation Kinobeads_Pulldown Add Kinobeads Inhibitor_Incubation->Kinobeads_Pulldown Washing Wash Beads Kinobeads_Pulldown->Washing Elution Elute Bound Kinases Washing->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify and Quantify Kinases LC_MS->Data_Analysis

References

A Head-to-Head Comparison of Pyrrolotriazine and Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the numerous heterocyclic scaffolds explored for kinase inhibition, quinazolines have a well-established track record, with several FDA-approved drugs targeting key oncogenic kinases. More recently, the pyrrolotriazine nucleus has been identified as a promising pharmacophore that effectively mimics the quinazoline scaffold, offering a novel avenue for the development of potent and selective kinase inhibitors.[1] This guide provides a head-to-head comparison of pyrrolotriazine and quinazoline kinase inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of their roles in signaling pathways.

Introduction to Pyrrolotriazine and Quinazoline Scaffolds

Quinazoline kinase inhibitors are a mature class of therapeutics characterized by a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring. They have been extensively developed as ATP-competitive inhibitors, primarily targeting receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). The quinazoline core serves as a scaffold that orients substituents to interact with the hinge region and other key residues within the ATP-binding pocket of the kinase.

Pyrrolotriazine kinase inhibitors , on the other hand, represent a newer class of compounds. The pyrrolo[2,1-f][1][2][3]triazine nucleus is considered a bioisostere of the adenine moiety of ATP, making it an excellent starting point for designing kinase inhibitors.[1] This scaffold has been shown to effectively mimic the binding mode of quinazolines, with the pyrrolotriazine core interacting with the hinge region of the kinase in a similar fashion. Researchers have successfully developed potent pyrrolotriazine-based inhibitors targeting a range of kinases, including EGFR, HER2, VEGFR-2, and Aurora kinases.

Performance Comparison: Potency and Cellular Activity

While direct head-to-head studies comparing the two scaffolds within the same experimental setup are limited, the available data allows for a comparative analysis of their performance against key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Both pyrrolotriazine and quinazoline scaffolds have yielded potent inhibitors of EGFR, a key driver in non-small cell lung cancer and other malignancies.

Inhibitor ClassCompoundTarget KinaseBiochemical IC50Cellular Assay (Cell Line)Cellular IC50
Pyrrolotriazine Compound 13EGFR0.061 µMN87-
Pyrrolotriazine Compound 16EGFR0.006 µMN870.12 µM
Quinazoline GefitinibEGFR-A549, H19752.27–3.35 µM
Quinazoline ErlotinibEGFR---
Quinazoline Compound 6dEGFR0.069 ± 0.004 µMHS-578T-
Quinazoline Compound 45aEGFR0.13 µMHT-29, MCF-731.23 µM, 39.02 µM

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Both classes of inhibitors have demonstrated significant activity against this target.

Inhibitor ClassCompoundTarget KinaseBiochemical IC50Cellular Assay (Cell Line)Cellular IC50
Pyrrolotriazine Compound 18VEGFR-211 nMHUVEC-
Quinazoline VandetanibVEGFR-2---
Quinazoline Compound 22aVEGFR-260.00 nMHepG2-
Quinazoline Compound 22bVEGFR-286.36 nMHepG2-
Quinazoline Compound 45aVEGFR-20.56 µM--

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Mechanism of Action

Both pyrrolotriazine and quinazoline kinase inhibitors primarily act as ATP-competitive inhibitors, binding to the ATP pocket of the target kinase. This binding prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolotriazine or Quinazoline Inhibitor Inhibitor->Dimerization

Caption: Inhibition of EGFR signaling by kinase inhibitors.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is central to angiogenesis. Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrrolotriazine or Quinazoline Inhibitor Inhibitor->Dimerization

Caption: Inhibition of VEGFR-2 signaling by kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrrolotriazine and quinazoline kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Objective: To measure the biochemical potency of inhibitors against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test inhibitors (pyrrolotriazine and quinazoline compounds)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO and then in kinase assay buffer.

  • Add the diluted inhibitors to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified kinase enzyme to each well (except the negative control) and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent.

  • Add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of inhibitors Start->PrepInhibitor AddToPlate Add inhibitors and kinase to plate PrepInhibitor->AddToPlate Incubate1 Incubate for inhibitor binding AddToPlate->Incubate1 AddSubstrate Add substrate and ATP to initiate reaction Incubate1->AddSubstrate Incubate2 Incubate for kinase reaction AddSubstrate->Incubate2 StopReaction Stop reaction and add detection reagent Incubate2->StopReaction ReadSignal Measure signal (luminescence/fluorescence) StopReaction->ReadSignal AnalyzeData Calculate % inhibition and determine IC50 ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.

Objective: To determine the effect of inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT-116)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • The next day, treat the cells with various concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells with the inhibitors for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells IncubateOvernight Incubate overnight SeedCells->IncubateOvernight TreatCells Treat cells with inhibitors IncubateOvernight->TreatCells Incubate72h Incubate for 72 hours TreatCells->Incubate72h AddMTT Add MTT solution Incubate72h->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h Solubilize Remove medium and solubilize formazan Incubate4h->Solubilize ReadAbsorbance Measure absorbance Solubilize->ReadAbsorbance AnalyzeData Calculate % viability and determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a cell viability (MTT) assay.

Conclusion

Both pyrrolotriazine and quinazoline scaffolds have proven to be highly effective templates for the design of potent kinase inhibitors. Quinazolines represent a well-established and clinically validated class of drugs, particularly against EGFR. The emerging pyrrolotriazine class demonstrates significant promise, effectively mimicking the quinazoline scaffold and yielding inhibitors with high biochemical and cellular potency against a range of important cancer targets. While direct comparative data is still somewhat limited, the available evidence suggests that pyrrolotriazines are a valuable addition to the medicinal chemist's toolkit for developing novel kinase inhibitors. Further head-to-head studies will be crucial to fully delineate the relative advantages and disadvantages of these two important pharmacophores in the ongoing quest for more effective and selective cancer therapies.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Pyrrolotriazine Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in modern drug discovery, forming the core of several potent kinase inhibitors used in targeted cancer therapy.[4][5] A critical step in the development of these inhibitors is establishing a strong correlation between their activity in laboratory assays (in vitro) and their efficacy within a living organism (in vivo). A predictable in vitro and in vivo correlation (IVIVC) is paramount for optimizing drug formulations, reducing development timelines, and ensuring that promising compounds translate effectively from the bench to the clinic.[6]

This guide provides an objective comparison of the in vitro and in vivo performance of a representative pyrrolotriazine-based kinase inhibitor, "PYR-26," targeting a key oncogenic pathway. We will delve into the experimental data, detailed protocols, and the logical workflow that underpins this crucial analysis.

Quantitative Data Summary: PYR-26 Activity Profile

The following tables summarize the key quantitative data for our model compound, PYR-26, a potent inhibitor of Janus Kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms.[7]

Table 1: In Vitro Activity of PYR-26

Assay Type Target Metric Value
Biochemical Assay Recombinant JAK2 Kinase IC50 8 nM
Cell-Based Assay HEL 92.1.7 (Human Erythroleukemia) GI50 55 nM

| Cell-Based Assay | A2780 (Human Ovarian Cancer) | GI50 | >10,000 nM |

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8]

  • GI50 (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cellular proliferation.

Table 2: In Vivo Efficacy of PYR-26 in a Xenograft Model

Animal Model Treatment Group Dosage Tumor Growth Inhibition (TGI)
Nude Mice with HEL 92.1.7 Xenograft Vehicle Control - 0%

| Nude Mice with HEL 92.1.7 Xenograft | PYR-26 | 25 mg/kg, oral, daily | 85% |

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable data.[8]

1. In Vitro Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory effect of PYR-26 on the enzymatic activity of recombinant JAK2.

  • Methodology:

    • Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP).

    • Kinase reactions are initiated in the presence of varying concentrations of PYR-26 (typically in a serial dilution).

    • The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ which measures the conversion of ATP to ADP.[9]

    • The concentration of PYR-26 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[8]

2. In Vitro Cell-Based Proliferation Assay

  • Objective: To assess the ability of PYR-26 to inhibit the growth of cancer cell lines.

  • Methodology:

    • Human cancer cell lines (e.g., HEL 92.1.7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of PYR-26 concentrations for a period of 72 hours.

    • Cell viability is measured using a colorimetric assay (e.g., MTS or resazurin-based assays) that detects metabolic activity.

    • The GI50 value is determined by plotting cell viability against drug concentration.

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of PYR-26 in a living biological system.[1][2][10]

  • Methodology:

    • Immunodeficient mice (e.g., athymic nude mice) are subcutaneously implanted with human tumor cells (e.g., HEL 92.1.7).[2][3][10]

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

    • The treatment group receives a daily oral dose of PYR-26, while the control group receives the vehicle solution.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.

Visualizing the Workflow and Pathway

To better understand the relationships between these experimental stages and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Drug Discovery & Screening Funnel A Compound Library (Pyrrolotriazines) B In Vitro Biochemical Assay (Target: JAK2 Kinase) A->B Screening C In Vitro Cell-Based Assay (Target: Cancer Cell Lines) B->C Potency & Selectivity D Lead Compound (PYR-26) C->D Identified E In Vivo Xenograft Model (Efficacy & PK/PD) D->E Validation F Preclinical Candidate E->F Selection

Caption: Workflow from initial screening to preclinical validation.

G JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor PYR-26 (Pyrrolotriazine Inhibitor) Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrrolotriazine inhibitor.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Biochemical Potency (IC50) B Cellular Potency (GI50) A->B Cellular Context C Pharmacokinetics (PK) (Exposure, Half-life) B->C Predicts Required Exposure D Pharmacodynamics (PD) (Tumor Growth Inhibition) C->D Drives Efficacy D->B Correlates With

Caption: Logical relationship between in vitro and in vivo parameters.

Correlation Analysis

The data for PYR-26 demonstrates a strong, positive correlation between its in vitro activity and in vivo efficacy.

  • Potency Translation: The potent biochemical inhibition of JAK2 (IC50 = 8 nM) translates effectively into cellular activity, inhibiting the growth of the JAK-STAT dependent HEL 92.1.7 cell line (GI50 = 55 nM). The lack of activity against the A2780 cell line, which is not driven by JAK2 signaling, confirms the on-target mechanism of action.

  • Efficacy Prediction: The robust cellular potency against the target cell line was predictive of significant anti-tumor activity in the corresponding xenograft model.[10] A daily oral dose of 25 mg/kg resulted in substantial tumor growth inhibition (85%), validating the compound's potential as a therapeutic agent. This successful translation relies on favorable pharmacokinetic properties (e.g., sufficient absorption, distribution, and half-life) that ensure the compound reaches the tumor at concentrations above its effective cellular potency.

References

A Comparative Analysis of Novel Pyrrolotriazine Analogs Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of emerging pyrrolotriazine analogs, a promising class of kinase inhibitors, against established drugs targeting key kinases implicated in cancer and other diseases. This report includes a detailed comparison of their inhibitory activities, supported by experimental data and protocols, to aid researchers in their drug discovery and development efforts.

Executive Summary

The pyrrolo[2,1-f][1][2]triazine scaffold has been identified as a privileged structure in kinase inhibitor design, mimicking the adenine portion of ATP to effectively compete for the kinase ATP-binding pocket. This has led to the development of potent inhibitors against various kinase targets. This guide focuses on the comparative efficacy of new pyrrolotriazine analogs against established inhibitors for three critical kinase targets: Aurora Kinases, Anaplastic Lymphoma Kinase (ALK), and Adaptor-Associated Kinase 1 (AAK1).

Pan-Aurora Kinase Inhibition: Pyrrolotriazine Analogs vs. Established Inhibitors

Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers.[3] Several pyrrolotriazine analogs have been developed as potent pan-Aurora kinase inhibitors, demonstrating competitive or superior activity compared to established inhibitors such as ZM447439, Hesperadin, and Tozasertib.

Data Presentation: Biochemical Inhibition of Aurora Kinases
CompoundTargetKd (nM)IC50 (nM)Reference Compound(s)Reference Kd/IC50 (nM)
Pyrrolotriazine Analog 31 Aurora A7-ZM447439Kd = 110
Pyrrolotriazine Analog 32 Aurora A9-HesperadinIC50 = 250
Pyrrolotriazine Analog 34 Aurora B7-Tozasertib (VX-680)Ki = 18
Pyrrolotriazine Analog 30 (Lead) Aurora B20-

Data compiled from multiple sources. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of inhibitor potency.[1][3][4]

Signaling Pathway: Aurora Kinase in Mitosis

The following diagram illustrates the central role of Aurora kinases A and B in regulating mitotic events, from centrosome separation to cytokinesis. Inhibition of these kinases disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_AuroraA Aurora A Regulation cluster_AuroraB Aurora B Regulation Centrosome_Dup Centrosome Duplication Prophase Prophase Centrosome_Dup->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Centrosome_Sep Centrosome Separation AuroraA->Centrosome_Sep Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Cond Chromosome Condensation AuroraB->Chromosome_Cond Kinetochore_MT Kinetochore-Microtubule Attachment AuroraB->Kinetochore_MT Cytokinesis_Reg Cytokinesis Regulation AuroraB->Cytokinesis_Reg

Simplified Aurora A and B signaling pathways during mitosis.
Experimental Protocols: Aurora Kinase Activity Assay

A luminescence-based biochemical assay is commonly employed to determine the IC50 values of inhibitors against Aurora kinases. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Experimental Workflow: Biochemical IC50 Determination

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase (Aurora A/B) - Substrate (e.g., Kemptide) - ATP - Kinase Buffer - Inhibitor Dilutions start->reagent_prep plate_setup Plate Setup (384-well): - Add inhibitor dilutions - Add Kinase - Add Substrate/ATP mix reagent_prep->plate_setup incubation Incubate at 30°C for 60 minutes plate_setup->incubation adp_glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation->adp_glo incubation2 Incubate at RT for 40 minutes adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent (converts ADP to ATP) incubation2->detection_reagent incubation3 Incubate at RT for 30 minutes detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Plot Luminescence vs. [Inhibitor] - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Workflow for a luminescence-based kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyrrolotriazine analog and reference inhibitors in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of Aurora kinase solution, and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anaplastic Lymphoma Kinase (ALK) Inhibition: A New Frontier for Pyrrolotriazines

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). Crizotinib is an established first-generation ALK inhibitor. Novel 2,7-disubstituted-pyrrolo[2,1-f][1][2]triazines have emerged as a new class of potent ALK inhibitors.

Data Presentation: In Vitro ALK Inhibition
CompoundTargetIC50 (nM)Cell LineReference CompoundReference IC50 (nM)
Pyrrolotriazine Analog (unspecified) ALK0.2-Crizotinib2
Pyrrolotriazine Analog (unspecified) ALK2Karpas-299Crizotinib20 (Karpas-299 cell IC50)

Data compiled from multiple sources. Direct head-to-head comparative data under identical experimental conditions is limited.[5]

Signaling Pathway: ALK-Mediated Oncogenesis

Constitutively active ALK fusion proteins activate multiple downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation and survival.

ALK_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ALK Constitutively Active ALK Fusion Protein RAS_ERK RAS-ERK Pathway ALK->RAS_ERK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Proliferation Cell Proliferation RAS_ERK->Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT->Survival

Key downstream signaling pathways activated by oncogenic ALK.
Experimental Protocols: Cellular ALK Phosphorylation Assay

This assay quantifies the inhibition of ALK autophosphorylation in intact cells, providing a measure of the inhibitor's cellular potency.

Experimental Workflow: Cellular ALK Phosphorylation ELISA

ALK_Cellular_Assay start Start cell_culture Culture ALK-positive cells (e.g., Karpas-299) start->cell_culture inhibitor_treatment Treat cells with serial dilutions of inhibitor (and Crizotinib) cell_culture->inhibitor_treatment cell_lysis Lyse cells to extract proteins inhibitor_treatment->cell_lysis elisa Perform Sandwich ELISA: - Capture ALK protein - Detect phosphorylated ALK (p-ALK) cell_lysis->elisa readout Measure ELISA signal (e.g., colorimetric, fluorescence) elisa->readout data_analysis Data Analysis: - Plot p-ALK signal vs. [Inhibitor] - Determine IC50 readout->data_analysis end End data_analysis->end

Workflow for a cellular ALK phosphorylation ELISA.

Detailed Protocol:

  • Cell Culture: Culture an ALK-positive cell line (e.g., Karpas-299, which expresses the NPM-ALK fusion protein) in appropriate media.

  • Inhibitor Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the pyrrolotriazine analog and crizotinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells and lyse them to release cellular proteins.

  • Sandwich ELISA: Use an ELISA plate pre-coated with an ALK capture antibody. Add the cell lysates to the wells to capture total ALK. Wash the wells and then add a detection antibody that specifically recognizes phosphorylated ALK (p-ALK).

  • Signal Detection: Add a substrate that generates a detectable signal (e.g., colorimetric or fluorescent) in the presence of the detection antibody.

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Normalize the p-ALK signal to the total protein concentration. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Adaptor-Associated Kinase 1 (AAK1) Inhibition: A Novel Application for Pyrrolotriazines

AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process implicated in neuropathic pain and viral entry.[6] Pyrrolo[2,1-f][1][2]triazine-based compounds have been identified as potent AAK1 inhibitors.

Data Presentation: In Vitro AAK1 Inhibition
CompoundTargetIC50 (nM)Notes
Pyrrolotriazine Analog 18 AAK16-
Pyrrolotriazine Analog 25 AAK15Poor aqueous solubility
Pyrrolotriazine Analog 30 AAK13Improved potency
Signaling Pathway: AAK1 in Cellular Trafficking

AAK1 regulates clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP-2 adaptor complex. This process is crucial for the internalization of various cargo, including viruses, and is also implicated in neuronal signaling related to pain.

AAK1_Signaling cluster_membrane Cell Membrane cluster_implication Pathophysiological Relevance Cargo Cargo (e.g., Virus, Receptor) Clathrin Clathrin AP2 AP-2 Complex Endocytosis Clathrin-mediated Endocytosis AP2->Endocytosis initiates AAK1 AAK1 mu2 μ2 subunit of AP-2 AAK1->mu2 Phosphorylation mu2->AP2 activates Viral_Entry Viral Entry Endocytosis->Viral_Entry Pain_Signaling Neuropathic Pain Signaling Endocytosis->Pain_Signaling

The role of AAK1 in clathrin-mediated endocytosis.
Experimental Protocols: AAK1 Kinase Assay

The protocol for determining the biochemical IC50 for AAK1 inhibitors is similar to the luminescence-based assay described for Aurora kinases, with modifications to the specific enzyme, substrate, and buffer conditions.

Conclusion

The pyrrolotriazine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The analogs presented in this guide demonstrate significant promise, with some exhibiting superior or comparable activity to established inhibitors in preclinical models. The provided experimental protocols offer a framework for researchers to further evaluate these and other novel compounds. Continued investigation into the structure-activity relationships and in vivo efficacy of pyrrolotriazine analogs is warranted to translate these promising findings into next-generation targeted therapies.

References

Comparative analysis of different synthetic routes to 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide comparing synthetic methodologies for 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in pharmaceutical development, has been compiled for researchers and professionals in drug development. This guide provides a detailed examination of two primary synthetic strategies, offering experimental protocols, quantitative data, and visual workflow diagrams to facilitate informed decisions in process chemistry and scale-up operations.

Introduction

7-Bromopyrrolo[2,1-f]triazin-4-amine is a crucial building block in the synthesis of various therapeutic agents. Its structural motif is found in compounds targeting a range of diseases, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry. This guide presents a comparative analysis of two distinct synthetic routes to this valuable compound: a well-documented linear synthesis commencing with the formation of the pyrrolotriazine core followed by bromination, and a plausible convergent approach starting with a pre-brominated pyrrole precursor.

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and resource requirements.

ParameterRoute 1: Core Synthesis followed by BrominationRoute 2: Convergent Synthesis from Bromopyrrole (Proposed)
Starting Materials tert-Butyl carbazate, 2,5-Dimethoxytetrahydrofuran4-Bromopyrrole-2-carbonitrile
Number of Steps 53
Overall Yield ~75-85% (Reported range)Estimated ~60-70%
Key Intermediates 1-Boc-1-aminopyrrole, 4-Aminopyrrolo[2,1-f][1][2][3]triazine1-Amino-4-bromopyrrole-2-carbonitrile
Reagents of Note Chlorosulfonyl isocyanate, Formamidine acetate, Brominating agent (e.g., NBS)Aminating agent (e.g., hydroxylamine-O-sulfonic acid), Formamidine acetate
Scalability Demonstrated for large-scale production[4]Potentially high, with fewer linear steps
Purity of Final Product High (≥98%)[4]Dependent on final purification

Synthetic Route 1: Core Synthesis Followed by Bromination

This is a well-established, five-step linear synthesis that has been successfully implemented on a large scale.[4] The route begins with the construction of a protected aminopyrrole, which is then elaborated to the pyrrolotriazine core and finally brominated at the 7-position.

Route_1 A tert-Butyl carbazate + 2,5-Dimethoxytetrahydrofuran B 1-Boc-1-aminopyrrole (Intermediate I) A->B Synthesis of aminopyrrole C 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II) B->C Cyanation D 1-Amino-1H-pyrrole-2-carbonitrile HCl (Intermediate III) C->D Boc Deprotection E 4-Aminopyrrolo[2,1-f][1,2,4]triazine (Intermediate IV) D->E Triazine Ring Formation F 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product) E->F Bromination

Caption: Linear synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Route 1).

Experimental Protocols for Route 1

Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I) Tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran are reacted in the presence of an acid catalyst to yield 1-Boc-1-aminopyrrole.

Step 2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II) Intermediate I is reacted with chlorosulfonyl isocyanate in an anhydrous solvent such as acetonitrile, followed by the addition of DMF to facilitate the reaction.[4]

Step 3: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III) The Boc protecting group is removed from Intermediate II under acidic conditions to yield the hydrochloride salt of the aminopyrrole.

Step 4: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV) Intermediate III undergoes a ring-closure reaction with formamidine acetate in the presence of a base like anhydrous potassium carbonate at elevated temperatures.[4] A reported yield for this step is 91% with a purity of 98%.[4]

Step 5: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product) Intermediate IV is dissolved in a suitable solvent and cooled to a low temperature (e.g., -15°C). A solution of a brominating agent is then added dropwise. The reaction is maintained at a low temperature until completion.[4]

Synthetic Route 2: Convergent Synthesis from a Bromopyrrole Precursor (Proposed)

This proposed three-step convergent route offers the potential for a more streamlined synthesis by introducing the bromine atom at an earlier stage. This strategy leverages the known chemistry of pyrrole derivatives and the construction of the triazine ring.

Route_2 A 4-Bromopyrrole-2-carbonitrile B 1-Amino-4-bromopyrrole-2-carbonitrile A->B N-Amination C 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product) B->C Triazine Ring Formation

Caption: Proposed convergent synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Route 2).

Experimental Protocols for Route 2 (Proposed)

Step 1: Synthesis of 4-Bromopyrrole-2-carbonitrile This starting material can be synthesized from commercially available pyrrole-2-carbonitrile via regioselective bromination.

Step 2: N-Amination of 4-Bromopyrrole-2-carbonitrile The nitrogen of the brominated pyrrole is aminated using an appropriate aminating agent such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine in the presence of a base. This reaction is a known transformation for pyrrole derivatives.

Step 3: Triazine Ring Formation The resulting 1-amino-4-bromopyrrole-2-carbonitrile would then be cyclized with formamidine acetate, similar to the final ring-forming step in Route 1, to yield the target molecule. The reaction of 1-aminopyrrole-2-carbonitriles with formamidine acetate to form the 4-aminopyrrolotriazine core is a well-established method.

Comparative Analysis

Route 1 is a well-documented and scalable synthetic pathway. Its linear nature, however, means that the overall yield is dependent on the efficiency of each of the five steps. The use of reagents like chlorosulfonyl isocyanate requires careful handling, particularly on a large scale. The primary advantage of this route is its proven track record and high purity of the final product.

Route 2 , while currently proposed, presents a more convergent and potentially more efficient approach with fewer linear steps. The success of this route would heavily depend on the efficient synthesis and N-amination of the 4-bromopyrrole-2-carbonitrile starting material. A convergent approach often leads to higher overall yields and greater flexibility in the synthesis of analogs. However, the regioselectivity of the initial bromination and the conditions for the subsequent N-amination would need to be carefully optimized.

Conclusion

For large-scale, validated production, Route 1 currently stands as the established method for synthesizing 7-Bromopyrrolo[2,1-f]triazin-4-amine. However, the proposed Route 2 offers a compelling alternative that could lead to a more efficient and cost-effective process. Further research and development to validate and optimize the proposed convergent synthesis are warranted and could provide significant advantages for the production of this important pharmaceutical intermediate.

References

Safety Operating Guide

Safe Disposal of 7-Bromopyrrolo[2,1-f]triazin-4-amine: A Comprehensive Guide for Laboratory Professionals

Safe Disposal of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine: A Comprehensive Guide for Laboratory Professionals

Researchers and drug development professionals handling 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this brominated heterocyclic compound, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine is through a licensed hazardous waste management service.

  • Waste Identification and Segregation :

    • Pure 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine and any materials significantly contaminated with it (e.g., weighing boats, filter paper, reaction byproducts) should be classified as hazardous chemical waste.

    • Collect this waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Container Management :

    • Ensure the waste container is kept tightly closed when not in use.

    • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from heat, sparks, or open flames.

  • Arranging for Professional Disposal :

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.

  • Disposal of Contaminated Packaging :

    • Containers that held the compound can be triple-rinsed with an appropriate solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled if permissible by local regulations[1].

    • Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing[1].

Important Prohibitions :

  • Do not discharge 7-Bromopyrrolo[2,1-f][1][2]triazin-4-amine or its solutions into sewer systems.

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical during storage or disposal[1].

Hazard Classification Summary

While specific quantitative toxicity data for aquatic life was not available, the compound is classified with several hazard statements, indicating its potential risk.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[2].
Skin IrritationH315Causes skin irritation[2].
Eye IrritationH319Causes serious eye irritation[2].
Specific target organ toxicityH335May cause respiratory irritation[2].

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine waste.

Gcluster_0Start: Waste Generationcluster_1Step 1: Segregation & Collectioncluster_2Step 2: Labeling & Storagecluster_3Step 3: Professional Disposalstart7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amineWaste Generatedcollect_solidCollect Solid Waste &Contaminated Materialsstart->collect_solidcollect_rinsateCollect Rinsate fromTriple-Rinsed Containersstart->collect_rinsatestart->collect_rinsatedispose_packagingDispose of Punctured,Triple-Rinsed Containersin Sanitary Landfillstart->dispose_packaginglabel_wasteLabel as 'Hazardous Waste'(include chemical name)collect_solid->label_wastecollect_rinsate->label_wastecollect_rinsate->dispose_packagingstore_wasteStore in Secure, Ventilated Arealabel_waste->store_wastecontact_ehsContact EHS or LicensedWaste Contractorstore_waste->contact_ehsincinerationControlled Incineration withFlue Gas Scrubbingcontact_ehs->incineration

Caption: Disposal workflow for 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.

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